16-Ketoestradiol
Description
RN given refers to (17beta)-isome
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGFQJCHFJTRH-YONAWACDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5040386 | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-75-6 | |
| Record name | 16-Ketoestradiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16-Ketoestradiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 566-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 16-Ketoestradiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16-KETOESTRADIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16-Ketoestradiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
estrogen metabolism pathway leading to 16-Ketoestradiol
An In-depth Technical Guide to the Estrogen Metabolism Pathway Leading to 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biochemical pathway for the metabolism of endogenous estrogens, focusing specifically on the formation of this compound. It includes a summary of quantitative data, detailed experimental protocols for metabolite quantification, and pathway visualizations to support research and development efforts in endocrinology and pharmacology.
Introduction: The 16α-Hydroxylation Pathway
Estrogen metabolism is a critical physiological process involving the conversion of primary estrogens, estrone (E1) and estradiol (E2), into various metabolites. These metabolic pathways, primarily occurring in the liver but also in peripheral tissues, are categorized into 2-hydroxylation, 4-hydroxylation, and 16-hydroxylation routes. The metabolites generated exhibit distinct biological activities, ranging from weakly estrogenic to potently proliferative.
The 16α-hydroxylation pathway is a dominant route of estrogen metabolism and produces several key metabolites, including 16α-hydroxyestrone (16α-OHE1), estriol (E3), and this compound. Metabolites of this pathway are noted for their potent estrogenic activity; 16α-OHE1, for instance, can bind covalently to the estrogen receptor, resulting in prolonged growth signals. Understanding the intricacies of this pathway is crucial for research into hormone-dependent cancers, endocrine disorders, and the pharmacology of drugs that may interact with estrogen metabolism.
The Metabolic Pathway to this compound
The formation of this compound is a multi-step enzymatic process originating from estrone (E1).
Step 1: 16α-Hydroxylation of Estrone (E1) The initial and rate-limiting step is the hydroxylation of estrone at the C16α position to form 16α-hydroxyestrone (16α-OHE1). This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 , which is highly expressed in the liver and other tissues like the breast. Other isoforms, including CYP3A5, may also contribute to this conversion.
Step 2: Oxidation of 16α-Hydroxyestrone (16α-OHE1) this compound is subsequently formed via the oxidation of the 16α-hydroxyl group of a precursor molecule. While the specific enzyme catalyzing this final step is not definitively cited in all literature, the conversion of a hydroxyl group to a ketone is characteristic of a hydroxysteroid dehydrogenase (HSD) . This enzymatic action on 16α-OHE1 or its downstream metabolite, estriol, results in the final product, this compound (3,17β-dihydroxy-estra-1,3,5(10)-trien-16-one).
Quantitative Data on the Pathway
Quantitative analysis of enzyme kinetics provides essential data for modeling metabolic fluxes and understanding the efficiency of these biotransformations. The following tables summarize key kinetic parameters for the formation of 16α-OHE1, the direct precursor to this compound, and the analytical limits for this compound itself.
| Enzyme/System | Substrate | Apparent K_m_ (μM) | V_max_ (pmol/min/nmol P450) |
| Human Liver Microsomes | Estrone (E1) | 154 | 238 |
| Expressed CYP3A4 (with cytochrome b_5_) | Estrone (E1) | 172 | 1050 |
| Table 1: Kinetic Parameters for 16α-Hydroxylation of Estrone. |
| Analyte | Matrix | Method | Limit of Quantification (LOQ) |
| This compound & other steroids | Human Plasma/Serum | LC-MS/MS | 0.9 - 91 pg/mL |
| Estrone (E1) / Estradiol (E2) | Human Plasma | Online SPE-LC-MS/MS | 6 - 10 pmol/L |
| Table 2: Representative Analytical Sensitivity for this compound and Parent Estrogens. |
Experimental Protocols for Metabolite Quantification
The gold standard for the accurate quantification of estrogen metabolites, which are often present at very low concentrations (pg/mL), is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It offers superior sensitivity and specificity compared to older immunoassay methods.
Overall Workflow
The analytical workflow involves several key stages from sample collection to data analysis.
Detailed Methodology: LC-MS/MS Analysis
This section outlines a representative protocol for the quantification of this compound in human serum.
1. Sample Preparation (Extraction):
-
Objective: To isolate steroids from the complex biological matrix (serum) and minimize interference.
-
Protocol:
-
To a 500 µL serum sample, add an internal standard solution (e.g., deuterated this compound) to correct for extraction loss and matrix effects.
-
Perform protein precipitation by adding 1 mL of ice-cold acetonitrile. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 min
-
16-Ketoestradiol: A Technical Overview of its Binding Affinity for Estrogen Receptors ERα and ERβ
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of 16-ketoestradiol for the two primary estrogen receptors, ERα and ERβ. This compound is an endogenous metabolite of estrone and estradiol, and understanding its interaction with estrogen receptors is crucial for elucidating its physiological roles and potential as a therapeutic agent. This document summarizes key binding affinity data, details the experimental methodologies used for its determination, and visualizes the pertinent biological pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for human estrogen receptors ERα and ERβ has been determined through competitive binding assays. The available data indicates a preferential binding to ERβ.
| Compound | Estrogen Receptor | Binding Affinity (IC50) |
| This compound | ERα | 112.2 nM[1] |
| This compound | ERβ | 50.1 nM[1] |
IC50 (half maximal inhibitory concentration) values represent the concentration of the ligand required to displace 50% of a radiolabeled tracer from the receptor. A lower IC50 value indicates a higher binding affinity.
Experimental Protocols
The determination of the binding affinity of this compound for ERα and ERβ is typically achieved through a competitive radiometric binding assay. The following protocol provides a detailed methodology representative of such an experiment.
Competitive Radiometric Binding Assay
1. Objective: To determine the relative binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the receptors.
2. Materials:
-
Receptors: Recombinant human ERα and ERβ.
-
Radioligand: [³H]-17β-estradiol.
-
Competitor: this compound and unlabeled 17β-estradiol (for standard curve).
-
Assay Buffer: Tris-based buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 1 mM dithiothreitol, and 10% glycerol)[2].
-
Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail: For radioactivity measurement.
3. Procedure:
-
Preparation of Reagents:
-
Dilute the recombinant ERα and ERβ to a working concentration in the assay buffer.
-
Prepare serial dilutions of this compound and unlabeled 17β-estradiol.
-
Dilute [³H]-17β-estradiol to a final concentration of approximately 0.5-1.0 nM[2].
-
-
Assay Setup:
-
In test tubes, combine the assay buffer, a fixed amount of the respective estrogen receptor (ERα or ERβ), and the diluted [³H]-17β-estradiol.
-
Add increasing concentrations of either unlabeled 17β-estradiol (for the standard curve) or this compound.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
-
Incubation: Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Add the separation matrix (e.g., HAP slurry) to each tube to bind the receptor-ligand complexes.
-
Incubate for a short period and then centrifuge to pellet the matrix.
-
Wash the pellets to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation cocktail to the pellets.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor.
-
Determine the IC50 value for this compound from the resulting sigmoidal curve.
-
Experimental Workflow
Caption: Workflow for a competitive radiometric binding assay.
Signaling Pathways
Upon binding to ERα and ERβ, this compound is expected to modulate the same signaling pathways as other estrogenic ligands. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA to regulate the transcription of target genes.
Caption: Classical genomic estrogen signaling pathway.
Non-Genomic Signaling Pathways
Estrogen receptors located at the plasma membrane can initiate rapid, non-genomic signaling cascades. These pathways involve the activation of various protein kinases, leading to downstream cellular effects.
Caption: Key non-genomic estrogen signaling pathways.
References
An In-depth Technical Guide to Physiological Concentrations of 16-Ketoestradiol in Humans
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Ketoestradiol is an endogenous estrogen metabolite formed through the 16-hydroxylation pathway of estrone and estradiol. While not as potent as estradiol, its physiological role and concentrations are of increasing interest in endocrinology and oncology research. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various human biological matrices. It includes a summary of quantitative data, detailed experimental protocols for its measurement, and an exploration of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the role of estrogen metabolites in health and disease.
Introduction
Estrogen metabolism is a complex process yielding a variety of metabolites with diverse biological activities. Among these, this compound is a C-16 oxygenated metabolite that has garnered attention for its potential role in estrogen-related pathologies.[1] Understanding its physiological concentrations in different tissues and fluids is crucial for elucidating its biological significance. This guide synthesizes the available quantitative data, details the methodologies for its detection, and illustrates its metabolic and signaling context.
Physiological Concentrations of this compound
Quantitative data on the physiological concentrations of this compound in humans are still relatively scarce compared to major estrogens like estradiol and estrone. The majority of available data pertains to urinary excretion levels.
Table 1: Summary of Reported Physiological Concentrations of this compound in Human Urine
| Population | Sample Type | Concentration Range | Method of Analysis |
| Premenopausal Women (Follicular Phase) | Urine | Reported as part of total estrogen metabolites | LC-MS/MS |
| Premenopausal Women (Luteal Phase) | Urine | Reported as part of total estrogen metabolites | LC-MS/MS |
| Postmenopausal Women | Urine | Generally lower than in premenopausal women | LC-MS/MS, GC-MS |
| Pregnant Women | Urine | Excretion increases during pregnancy | Not specified |
Note: Specific quantitative ranges for this compound are often not reported individually but as part of a larger panel of estrogen metabolites. The provided information is based on studies analyzing multiple estrogen metabolites.
Data on the circulating levels of this compound in serum or plasma, as well as its concentrations in specific tissues like follicular fluid and breast tissue, are not well-established in the literature. Further research employing highly sensitive analytical techniques is required to determine these concentrations accurately.
Experimental Protocols for the Quantification of this compound
The accurate quantification of this compound in biological matrices necessitates highly sensitive and specific analytical methods due to its expected low physiological concentrations. The primary techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantification of Urinary this compound using LC-MS/MS
This protocol is based on established methods for the analysis of multiple estrogen metabolites in urine.
3.1.1. Sample Preparation
-
Enzymatic Hydrolysis: To measure total urinary this compound (conjugated and unconjugated), urine samples are typically subjected to enzymatic hydrolysis to deconjugate glucuronidated and sulfated metabolites. This is often achieved by incubating the urine sample with β-glucuronidase/arylsulfatase.
-
Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then cleaned up and concentrated using SPE. A C18 or a mixed-mode cation exchange cartridge can be used to retain the estrogens while washing away interfering substances.
-
Elution: The retained estrogens, including this compound, are eluted from the SPE cartridge using an organic solvent such as methanol or acetonitrile.
-
Derivatization (Optional but Recommended): To enhance sensitivity, the eluted estrogens can be derivatized. Dansyl chloride is a common derivatizing agent that improves ionization efficiency in the mass spectrometer.
3.1.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC): The extracted and derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reverse-phase C18 column is typically used for separation. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium fluoride) is employed to separate the different estrogen metabolites.
-
Tandem Mass Spectrometry (MS/MS): The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and its internal standard based on their specific precursor-to-product ion transitions.
Diagram 1: Experimental Workflow for Urinary this compound Analysis by LC-MS/MS
Caption: Workflow for urinary this compound analysis.
Quantification of Serum this compound using LC-MS/MS
A similar workflow can be adapted for the analysis of this compound in serum or plasma.
3.2.1. Sample Preparation
-
Protein Precipitation: Serum proteins are first precipitated by adding a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (LLE) or Supported Liquid Extraction (SLE): The supernatant is then subjected to LLE or SLE to extract the steroids.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis. Derivatization may also be performed at this stage.
Metabolic and Signaling Pathways of this compound
This compound is a downstream metabolite in the estrogen metabolism pathway. Its biological activity is mediated through its interaction with estrogen receptors.
Metabolic Pathway
This compound is formed from the primary estrogens, estrone (E1) and estradiol (E2), through a series of hydroxylation and oxidation reactions primarily occurring in the liver. The key enzyme family involved is the cytochrome P450 (CYP) family.
Caption: this compound signaling via estrogen receptors.
Conclusion
This technical guide has summarized the current understanding of the physiological concentrations of this compound in humans, detailed the analytical methods for its quantification, and provided an overview of its metabolic and signaling pathways. While significant progress has been made in the analytical methodologies for estrogen metabolite profiling, there remains a need for more comprehensive studies to establish the physiological concentration ranges of this compound in various human tissues and across different physiological and pathological states. Such data will be invaluable for elucidating its precise role in human health and disease and for the development of novel therapeutic strategies.
References
16-Ketoestradiol: An In-Depth Technical Guide on an Active Metabolite of Estrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Ketoestradiol is an active metabolite of the endogenous estrogen, estrone. Formed through the 16α-hydroxylation pathway, this compound exhibits a unique biological profile, acting as a weak or "impeded" estrogen with demonstrated antiestrogenic properties in certain contexts. This technical guide provides a comprehensive overview of this compound, detailing its metabolic formation, binding characteristics to estrogen receptors, and known physiological effects. This document summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes its metabolic and potential signaling pathways to support further research and drug development efforts.
Introduction
Estrogen metabolism is a complex process yielding a variety of metabolites with diverse biological activities. While 17β-estradiol is the most potent endogenous estrogen, its metabolites can exhibit a range of effects, from strongly estrogenic to antiestrogenic. This compound is one such metabolite, derived from the 16α-hydroxylation of estrone. Classified as a "short-acting" or "impeded" estrogen, it has a lower uterotrophic potency compared to estradiol. Notably, studies have indicated that this compound can exert antiestrogenic effects, such as increasing vaginal epithelial thickness and cornification in mice without the full uterotrophic effects of more potent estrogens. This unique profile makes this compound a molecule of interest for understanding the nuanced regulation of estrogen signaling and for the potential development of novel therapeutics.
Metabolism of Estrone to this compound
The formation of this compound from estrone is a multi-step enzymatic process primarily occurring in the liver. The key pathway involves the 16α-hydroxylation of estrone to form 16α-hydroxyestrone, which is then further metabolized.
The metabolic conversion can be summarized as follows:
-
Estrone is first hydroxylated at the 16α position by cytochrome P450 enzymes to yield 16α-hydroxyestrone .
-
16α-hydroxyestrone can then be reduced to form estriol or oxidized to form other metabolites.
-
Alternatively, estrone can be converted to estriol or 16-epiestriol, which are then oxidized at the C-16 hydroxyl group to form This compound .
The following diagram illustrates the metabolic pathway from estrone to this compound.
Quantitative Data
This section summarizes the available quantitative data for this compound, providing key metrics for its biological activity.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) | Reference |
| Human Estrogen Receptor α (ERα) | 112.2 | |
| Human Estrogen Receptor β (ERβ) | 50.1 |
IC50 (half maximal inhibitory concentration) values indicate the concentration of this compound required to displace 50% of a radiolabeled ligand from the estrogen receptor.
Signaling Pathways
This compound exerts its biological effects primarily through interaction with estrogen receptors (ERs), including ERα and ERβ. As an "impeded" estrogen, its signaling outcomes differ from those of potent agonists like 17β-estradiol. The antiestrogenic activity observed in some in vivo models suggests a mechanism that may involve competitive binding to ERs without inducing the full conformational changes required for robust downstream gene transcription.
The following diagram illustrates the general signaling pathways of estrogens and highlights the potential mechanism of action for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Chemical Synthesis of this compound from 16α-Hydroxyestrone
This protocol is adapted from methods for the synthesis of 16-oxygenated estratrienes.
Materials:
-
16α-hydroxyestrone
-
Pyridinium dichromate (PDC) or other suitable oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 16α-hydroxyestrone in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridinium dichromate (PDC) in slight excess (e.g., 1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), quench the reaction by adding a suitable quenching agent (e.g., isopropanol).
-
Filter the reaction mixture through a pad of celite or silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to yield this compound.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Estrogen Receptor Competitive Binding Assay
This protocol outlines a competitive radiometric binding assay to determine the binding affinity of this compound to estrogen receptors.
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-17β-estradiol (radioligand)
-
This compound (test compound)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Dextran-coated charcoal (DCC) suspension
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a series of microcentrifuge tubes, add a fixed concentration of the estrogen receptor (ERα or ERβ) and a fixed concentration of [³H]-17β-estradiol.
-
Add the different concentrations of this compound or vehicle control to the tubes.
-
Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate the bound from unbound radioligand, add a cold dextran-coated charcoal suspension to each tube and incubate for a short period (e.g., 15 minutes) on ice.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for a few minutes to pellet the charcoal with the unbound radioligand.
-
Carefully transfer a known volume of the supernatant (containing the receptor-bound radioligand) to a scintillation vial.
-
Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.
In Vivo Assessment of Antiestrogenic Activity in Mice
This protocol describes a method to evaluate the antiestrogenic activity of this compound in an ovariectomized mouse model.
Materials:
-
Ovariectomized immature female mice
-
This compound
-
17β-estradiol (positive control)
-
Vehicle (e.g., sesame oil)
-
Standard animal housing and care facilities
-
Dissection tools and balance
Procedure:
-
Allow the ovariectomized mice to acclimatize for at least 7 days post-surgery to ensure the clearance of endogenous estrogens.
-
Divide the animals into treatment groups: vehicle control, 17β-estradiol alone, this compound alone, and 17β-estradiol in combination with this compound.
-
Administer the respective treatments daily for a period of 3-7 days via subcutaneous injection or oral gavage.
-
On the day after the final treatment, euthanize the animals.
-
Carefully dissect the uteri, trim away any adhering fat and connective tissue, and blot to remove excess fluid.
-
Record the wet weight of each uterus.
-
For histological analysis, fix the uterine and vaginal tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin.
-
Evaluate the uterine weight, uterine epithelial cell height, and the degree of vaginal epithelial stratification and cornification for each treatment group.
-
Antiestrogenic activity is indicated by the inhibition of estradiol-induced uterine weight gain and/or the induction of vaginal cornification without a corresponding increase in uterine weight.
Quantification of this compound in Serum by LC-MS/MS
This protocol provides a general workflow for the sensitive and specific measurement of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Serum samples
-
Internal standard (e.g., deuterated this compound)
-
Solvents for extraction (e.g., methyl tert-butyl ether)
-
Derivatizing agent (optional, e.g., dansyl chloride)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
-
Mobile phase solvents (e.g., water with formic acid, acetonitrile with formic acid)
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a known volume of serum, add the internal standard.
-
Perform liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the phases.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional):
-
Reconstitute the dried extract in a suitable buffer and add the derivatizing agent.
-
Incubate the reaction mixture under appropriate conditions (e.g., elevated temperature).
-
Stop the reaction and prepare the sample for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract (or derivatized sample) in the initial mobile phase.
-
Inject a known volume onto the C18 column.
-
Separate the analytes using a gradient elution program.
-
Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of this compound.
-
Calculate the concentration of this compound in the serum samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Conclusion
This compound is an intriguing metabolite of estrone with a distinct biological profile. Its characterization as a weak or impeded estrogen with antiestrogenic properties highlights the complexity of estrogen signaling and metabolism. The quantitative data and experimental protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the physiological roles and therapeutic potential of this endogenous compound. Future research focusing on the specific downstream signaling pathways modulated by this compound will be crucial in fully elucidating its mechanism of action and its potential applications in various physiological and pathological conditions.
An In-Depth Technical Guide to 16-Ketoestradiol (16-Oxoestradiol)
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Ketoestradiol, also known as 16-oxoestradiol, is an endogenous estrogen and a metabolite of estrone.[1][2] As a key intermediate in estrogen metabolism, understanding its biochemical properties, synthesis, and biological activity is crucial for research in endocrinology, oncology, and drug development. This technical guide provides a comprehensive overview of this compound, including its synonyms, quantitative data, experimental protocols, and its role in cellular signaling pathways.
Synonyms and Chemical Identifiers
A variety of synonyms and identifiers are used for this compound in scientific literature and chemical databases. The following table summarizes the most common names and identifiers to aid in comprehensive literature searches and substance identification.
| Type | Identifier |
| Systematic Name | 3,17β-Dihydroxyestra-1,3,5(10)-trien-16-one |
| Common Synonyms | 16-Oxoestradiol, 16-keto-E2, 16-oxo-E2, 16-Keto-17β-estradiol |
| CAS Number | 566-75-6 |
| PubChem CID | 66417 |
| ChEBI ID | CHEBI:34165 |
| NSC Number | NSC-51169 |
Quantitative Data
This section presents key quantitative data for this compound, providing insights into its biological activity and potential for further investigation.
| Parameter | Value | Receptor/System | Reference |
| IC₅₀ | 112.2 nM | Human Estrogen Receptor α (ERα) | [1][3] |
| IC₅₀ | 50.1 nM | Human Estrogen Receptor β (ERβ) | [1][3] |
Metabolic Pathway of this compound
This compound is a key metabolite in the estrogen metabolic pathway. It is formed from estrone through intermediate steps involving estriol or 16-epiestriol.[1][3] The following diagram illustrates the position of this compound within the broader estrogen metabolism network.
Experimental Protocols
This section outlines detailed methodologies for key experiments related to the synthesis, purification, and biological characterization of this compound.
Synthesis of this compound from Estrone
The synthesis of this compound can be achieved from estrone through a multi-step process. While several variations exist, a general approach is outlined below.
Materials:
-
Estrone
-
Appropriate protecting groups for the C3 hydroxyl and C17 keto groups
-
Reagents for hydroxylation at the C16 position
-
Oxidizing agent for the C16 hydroxyl group
-
Deprotection reagents
-
Anhydrous solvents (e.g., THF, DCM)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Protection of Estrone: Protect the phenolic hydroxyl group at C3 and the ketone at C17 of estrone using suitable protecting groups.
-
16α-Hydroxylation: Introduce a hydroxyl group at the 16α position. This can be achieved through various methods, including microbial transformation or chemical synthesis involving the formation of an enolate followed by reaction with an oxygen source.
-
Oxidation of the 16α-hydroxyl group: Oxidize the newly introduced hydroxyl group to a ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Deprotection: Remove the protecting groups from the C3 and C17 positions to yield this compound.
-
Purification: Purify the final product using column chromatography on silica gel, followed by recrystallization to obtain high-purity this compound.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity applications, this compound can be purified using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient will depend on the specific column and system. A starting point could be a linear gradient from 30% to 70% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 280 nm.
-
Sample Preparation: Dissolve the crude this compound in the initial mobile phase composition.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient program to separate this compound from impurities.
-
Collect the fraction corresponding to the this compound peak.
-
Analyze the collected fraction for purity using the same HPLC method.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Estrogen Receptor Binding Assay
The binding affinity of this compound to estrogen receptors can be determined using a competitive binding assay.
Materials:
-
Recombinant human ERα and ERβ
-
Radiolabeled estradiol ([³H]-Estradiol)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation vials and scintillation cocktail
-
Filter plates or other separation method to separate bound from free radioligand
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a constant concentration of the estrogen receptor and [³H]-Estradiol with the varying concentrations of unlabeled this compound. Include control wells with no unlabeled competitor (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separate the receptor-bound from the free [³H]-Estradiol using a suitable method such as filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity in each well using liquid scintillation counting.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathways
This compound exerts its biological effects primarily through interaction with estrogen receptors, which can modulate gene expression through genomic and non-genomic pathways. The activation of these receptors can influence various downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.
This diagram illustrates two major pathways of estrogen action that can be initiated by this compound. The classical genomic pathway involves the binding of this compound to cytoplasmic estrogen receptors, which then translocate to the nucleus, bind to estrogen response elements (EREs) on the DNA, and regulate the transcription of target genes. The non-genomic pathway can be initiated at the cell membrane, where this compound binds to membrane-associated estrogen receptors, leading to the rapid activation of intracellular signaling cascades like the MAPK/ERK pathway. This can, in turn, influence nuclear events, including the phosphorylation and modulation of nuclear receptor activity.
References
CAS number and molecular formula for 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 16-Ketoestradiol, an endogenous estrogen metabolite. It covers its fundamental chemical properties, including its CAS number and molecular formula, and delves into its biological role and activity. This document details its metabolic pathway, binding affinities to estrogen receptors, and its effects on physiological processes. Furthermore, it provides detailed experimental protocols for the study of this compound and visualizes its metabolic pathway and proposed signaling cascade through Graphviz diagrams.
Chemical and Physical Properties
This compound is a steroid and an active metabolite of the endogenous estrogen, estrone.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 566-75-6 | [3] |
| Molecular Formula | C18H22O3 | [4] |
| Molecular Weight | 286.37 g/mol | [5] |
| IUPAC Name | (8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | [4] |
| Synonyms | 16-keto-E2, 16-oxoestradiol, 16-Oxo-17β-estradiol | [1][3] |
| Physical Description | Solid | [4] |
| Solubility | Slightly soluble in DMSO, ethanol, and methanol. | [3] |
Biological Activity and Significance
This compound is formed from estrone through the 16α-hydroxylation pathway, via either an estriol or a 16-epiestriol intermediate, followed by oxidation of the C-16 hydroxyl group.[1][3] It is a notable metabolite in the context of estrogen metabolism and has been studied for its interaction with estrogen receptors (ER).
Estrogen Receptor Binding
This compound exhibits binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The reported half-maximal inhibitory concentration (IC50) values for human receptors are:
| Receptor | IC50 (nM) | Reference |
| ERα | 112.2 | [1][3] |
| ERβ | 50.1 | [1][3] |
This differential binding suggests a potential for selective modulation of estrogenic pathways.
Physiological Effects
Research indicates that intravaginal administration of this compound in mice leads to an increase in vaginal epithelial thickness, stratification, and cornification, which is suggestive of antiestrogenic activity in this context.[1][3]
Metabolic Pathway of this compound
The formation of this compound is a key step in the 16-hydroxylation pathway of estrogen metabolism. This pathway is one of the major routes for the biotransformation of estrogens.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Synthesis of this compound from Estrone
-
Introduction of a hydroxyl group at the C16 position of estrone: This can be achieved through various methods, including microbial hydroxylation or multi-step chemical synthesis involving bromination followed by hydrolysis. A reported method involves the bromination of 3-hydroxy-1,3,5(10)-estratrien-17-one with cupric bromide to yield 16α-bromo-3-hydroxy-1,3,5(10)-estratrien-17-one.[6]
-
Stereospecific hydrolysis: The resulting bromoketone can be hydrolyzed to 3,16α-dihydroxy-1,3,5(10)-estratrien-17-one.[6]
-
Rearrangement to this compound: The 17β-hydroxy-16-ketone can be formed by rearrangement of the corresponding 16α-hydroxy-17-ketone sulfate derivative with sodium hydroxide in water.[6]
Note: This is a generalized description. Researchers should consult specialized organic chemistry literature for detailed reaction conditions, purification, and characterization methods.
Estrogen Receptor Binding Assay
This protocol is adapted from competitive binding assays used to determine the affinity of compounds for estrogen receptors.
Materials:
-
Recombinant human ERα and ERβ
-
Radiolabeled estradiol ([³H]-E2)
-
This compound
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound and a standard competitor (unlabeled estradiol) in the assay buffer.
-
In assay tubes, combine the assay buffer, a fixed concentration of recombinant ERα or ERβ, and the various concentrations of this compound or the standard.
-
Add a fixed concentration of [³H]-E2 to each tube to initiate the competitive binding.
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
To separate bound from free radioligand, add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the hydroxyapatite with the bound receptor-ligand complex.
-
Wash the pellets with cold assay buffer to remove unbound radioligand.
-
Resuspend the final pellet in scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of [³H]-E2 binding at each concentration of the competitor and determine the IC50 value by non-linear regression analysis.
Quantification of this compound in Serum by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of steroids in biological matrices.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Internal standard (e.g., deuterated this compound)
-
Solvents for extraction (e.g., methyl tert-butyl ether) and mobile phase (e.g., methanol, water, formic acid)
-
Serum samples
Procedure:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a known volume of serum, add the internal standard.
-
Perform a liquid-liquid extraction by adding an organic solvent (e.g., methyl tert-butyl ether), vortexing, and centrifuging to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient elution on the C18 column.
-
Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) mode.
-
Generate a calibration curve using known concentrations of this compound to quantify the amount in the serum samples.
-
Assessment of Vaginal Epithelial Thickness in Mice
This in vivo assay is used to evaluate the estrogenic or antiestrogenic effects of compounds.
Materials:
-
Ovariectomized adult female mice
-
This compound
-
Vehicle (e.g., sesame oil)
-
Histology processing reagents (formalin, paraffin, hematoxylin, eosin)
-
Microscope with imaging software
Procedure:
-
Acclimatize ovariectomized mice for at least one week.
-
Prepare solutions of this compound in the vehicle at various concentrations.
-
Administer the solutions to different groups of mice via intravaginal or subcutaneous injection daily for a set period (e.g., 3-7 days). A control group should receive the vehicle only.
-
At the end of the treatment period, euthanize the mice and carefully dissect the vaginal tissue.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the fixed tissues for paraffin embedding and sectioning.
-
Stain the tissue sections with hematoxylin and eosin (H&E).
-
Capture images of the vaginal epithelium using a microscope.
-
Measure the thickness of the epithelial layer at multiple points for each sample using imaging software to determine the average thickness.
-
Statistically compare the epithelial thickness between the control and treated groups. An increase in thickness is indicative of an estrogenic effect.[7]
Proposed Signaling Pathway
This compound, as an estrogen, is expected to exert its effects primarily through the classical estrogen receptor signaling pathway. This involves binding to nuclear estrogen receptors, which then act as transcription factors to regulate gene expression.
Upon entering the cell, this compound binds to the estrogen receptor, causing the dissociation of heat shock proteins. The ligand-receptor complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to changes in protein synthesis and ultimately, a cellular response.[8] The specific genes regulated by this compound are a subject for further investigation.
Conclusion
This compound is a biologically active metabolite of estrone with a distinct profile of interaction with estrogen receptors. Its role in estrogenic signaling and its physiological effects warrant further investigation for its potential applications in research and drug development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists in this field.
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C18H22O3 | CID 66417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A short efficient synthesis of 16-oxygenated estratriene 3-sulfates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen Action in the Epithelial Cells of the Mouse Vagina Regulates Neutrophil Infiltration and Vaginal Tissue Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Signaling Multiple Pathways to Impact Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Functional Analysis of 16-Ketoestradiol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Ketoestradiol is an endogenous estrogen metabolite formed during the metabolic conversion of estrone.[1][2] As a member of the diverse family of estrogenic compounds, understanding its specific biological functions is crucial for a comprehensive view of estrogen signaling and metabolism. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its receptor binding, metabolic pathway, and in vivo activity. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, pharmacology, and drug development.
Core Data Summary
Quantitative Data on this compound
The following table summarizes the key quantitative data available for this compound, primarily focusing on its interaction with estrogen receptors.
| Parameter | Value | Receptor Subtype | Species | Reference |
| IC₅₀ | 112.2 nM | ERα | Human | [2][3] |
| IC₅₀ | 50.1 nM | ERβ | Human | [2][3] |
| Relative Binding Affinity (RBA) vs. Estradiol | 1% | ERα | Human | [4] |
| Relative Binding Affinity (RBA) vs. Estradiol | 18% | ERβ | Human | [4] |
| Estrogenic Potency (Uterine Growth) | ~1/1000th of Estradiol | Not Specified | Not Specified | [1] |
Metabolic Pathway of this compound
This compound is a downstream metabolite in the complex cascade of estrogen metabolism. It is primarily formed from estrone through a series of enzymatic reactions. The pathway involves the hydroxylation of estrone at the 16α position to form 16α-hydroxyestrone, which is then converted to estriol or can be oxidized to 16-ketoestrone. 16-ketoestrone can then be reduced to this compound. Another route involves the formation of estriol and 16-epiestriol from estrone, which can then be oxidized at the C-16 hydroxyl group to yield this compound.[2][5]
Figure 1: Metabolic pathway showing the synthesis of this compound from Estrone.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is adapted from established methods for determining the binding affinity of compounds to estrogen receptors.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for binding to human estrogen receptors α (ERα) and β (ERβ).
Materials:
-
Recombinant human ERα and ERβ
-
[³H]-Estradiol (radioligand)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Multi-well plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a multi-well plate, add a fixed concentration of the respective estrogen receptor subtype (ERα or ERβ).
-
Add a fixed concentration of [³H]-Estradiol to each well.
-
Add the different concentrations of this compound to the wells. Include control wells with no competitor and wells with a saturating concentration of unlabeled estradiol for determining total and non-specific binding, respectively.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.
-
Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.
-
Quantify the amount of bound [³H]-Estradiol in each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC₅₀ value from the resulting sigmoidal curve.
In Vivo Uterotrophic Assay (General Protocol)
The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female rodents.
Objective: To evaluate the estrogenic activity of this compound by measuring its effect on uterine weight.
Animal Model: Immature or ovariectomized female rats or mice.
Procedure:
-
House animals in controlled conditions and acclimatize them before the experiment.
-
Prepare different dose groups of this compound, a vehicle control group, and a positive control group (e.g., 17β-estradiol).
-
Administer the test compound or controls to the animals daily for a set period (typically 3-7 days) via an appropriate route (e.g., subcutaneous injection or oral gavage).
-
At the end of the treatment period, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.
-
Record the wet weight of each uterus. The uteri may also be blotted to obtain a "blotted" weight, which is less influenced by luminal fluid.
-
Normalize the uterine weight to the animal's body weight.
-
Statistically compare the uterine weights of the this compound-treated groups to the vehicle control and positive control groups to determine its estrogenic effect.
Vaginal Cornification Assay (General Protocol)
This assay assesses the estrogenicity of a substance by observing its effect on the epithelial lining of the vagina in ovariectomized rodents.
Objective: To determine if this compound can induce vaginal cornification, an indicator of estrogenic activity.
Animal Model: Ovariectomized female rats or mice.
Procedure:
-
Following ovariectomy and a recovery period, confirm the absence of estrous cycling by daily vaginal smears.
-
Administer this compound daily for a specified duration. Include vehicle and positive control (estradiol) groups.
-
Collect vaginal smears daily by gentle lavage with a small volume of saline.
-
Place the collected cells on a microscope slide, allow to air dry, and stain (e.g., with methylene blue).
-
Examine the slides under a microscope to determine the predominant cell types: leukocytes, nucleated epithelial cells, or cornified epithelial cells.
-
A high proportion of cornified, anucleated epithelial cells is indicative of an estrogenic response.
Signaling and Functional Relationships
The biological effects of estrogens are primarily mediated through their binding to estrogen receptors α (ERα) and β (ERβ), which act as ligand-activated transcription factors. The differential binding affinity of this compound for ERβ over ERα suggests a potential for selective modulation of estrogen-responsive genes.
Figure 2: Logical relationship of this compound's receptor binding to its cellular and physiological effects.
The preferential binding to ERβ may lead to a distinct pattern of gene regulation compared to estradiol, which binds with high affinity to both receptors. The observed in vivo effect of increased vaginal epithelial thickness and stratification in mice upon intravaginal administration suggests a local estrogenic or potentially anti-estrogenic activity, depending on the experimental context.[2][3] Its characterization as a "short-acting" or "impeded" estrogen with weak uterotrophic effects aligns with its lower binding affinity for ERα, the predominant estrogen receptor in the uterus.[1]
Conclusion
The preliminary data on this compound characterize it as a weak, short-acting estrogen with a notable preference for ERβ. Its metabolic pathway is intertwined with that of other major estrogens, highlighting the complexity of estrogen homeostasis. The provided experimental protocols offer a starting point for further investigation into its specific biological roles. Future research should focus on elucidating the downstream signaling pathways activated by this compound, its full spectrum of gene regulatory effects in different tissues, and its potential contribution to physiological and pathological processes. A deeper understanding of this and other estrogen metabolites will be invaluable for the development of more targeted and safer endocrine therapies.
References
In Silico Modeling of 16-Ketoestradiol Receptor Interaction: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between 16-Ketoestradiol, an active metabolite of estrone, and its primary nuclear receptors, Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ). While direct binding to the G-protein coupled estrogen receptor 1 (GPER1) is less characterized, its potential role is also considered. This document outlines detailed protocols for key in silico and experimental techniques, presents quantitative binding data, and visualizes the associated signaling pathways and computational workflows. The aim is to equip researchers and drug development professionals with the foundational knowledge required to computationally investigate the structure-function relationships of this compound and its receptor complexes, facilitating the rational design of novel therapeutics.
Introduction
This compound is an endogenous estrogenic metabolite formed from estrone[1]. Like other estrogens, its biological effects are primarily mediated through binding to and activation of specific receptors, leading to the modulation of gene expression and the initiation of rapid, non-genomic signaling cascades. The principal targets of this compound are the nuclear hormone receptors ERα and ERβ. The interaction of ligands with these receptors can lead to distinct physiological and pathological outcomes, making the understanding of their binding dynamics a critical area of research, particularly in fields such as oncology and endocrinology.
In silico modeling has emerged as a powerful tool to elucidate the molecular intricacies of ligand-receptor interactions at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations allow for the prediction of binding poses, the estimation of binding affinities, and the characterization of the dynamic behavior of the receptor-ligand complex. This guide details the application of these computational methods to the study of this compound, providing a framework for predictive modeling and analysis.
Quantitative Binding Affinity Data
The binding affinity of this compound to human estrogen receptors has been determined experimentally. The following table summarizes the available quantitative data.
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Human ERα | Competitive Radiometric Binding | IC50 | 112.2 | [1] |
| This compound | Human ERβ | Competitive Radiometric Binding | IC50 | 50.1 | [1] |
Experimental and Computational Protocols
Experimental Protocol: Competitive Radiometric Receptor Binding Assay
This protocol provides a standardized method for determining the binding affinity of a test compound, such as this compound, to estrogen receptors.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to ERα or ERβ.
Materials:
-
Rat uterine cytosol (as a source of ERα and ERβ)
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test ligand (this compound)
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare assay buffer and stock solutions of the radiolabeled and unlabeled ligands. Perform serial dilutions of the test compound and unlabeled 17β-estradiol.
-
Assay Setup: In microcentrifuge tubes, combine the rat uterine cytosol (containing the estrogen receptors), a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the unlabeled test compound or 17β-estradiol. Include tubes for total binding (only radiolabeled ligand) and non-specific binding (radiolabeled ligand plus a high concentration of unlabeled 17β-estradiol).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 16-20 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice with intermittent vortexing. Centrifuge the tubes to pellet the HAP with the bound radioligand.
-
Washing: Wash the HAP pellets with assay buffer to remove unbound radioligand. Repeat the centrifugation and washing steps.
-
Quantification: Add scintillation fluid to the HAP pellets, vortex, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value from this curve using non-linear regression analysis.
In Silico Protocol: Molecular Docking
This protocol outlines the steps for predicting the binding pose and estimating the binding affinity of this compound to the ligand-binding domain (LBD) of ERα and ERβ.
Objective: To predict the most favorable binding conformation of this compound within the active site of ERα and ERβ and to obtain a scoring value indicative of binding affinity.
Software:
-
Molecular modeling software (e.g., AutoDock Tools, Maestro, MOE)
-
Docking program (e.g., AutoDock Vina, Glide, GOLD)
-
Visualization software (e.g., PyMOL, VMD, Chimera)
Procedure:
-
Receptor Preparation:
-
Obtain the crystal structure of the target receptor (ERα or ERβ) from the Protein Data Bank (PDB). Choose a high-resolution structure complexed with a known ligand.
-
Remove water molecules, co-factors, and the original ligand from the PDB file.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Assign partial charges to the receptor atoms (e.g., Kollman charges).
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a chemical database (e.g., PubChem) or build it using a molecular editor.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Assign partial charges to the ligand atoms (e.g., Gasteiger charges).
-
Define the rotatable bonds of the ligand.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box that encompasses the active site of the receptor. The center of the grid is typically placed at the geometric center of the co-crystallized ligand.
-
-
Docking Simulation:
-
Run the docking algorithm to explore different conformations and orientations of the ligand within the defined grid box.
-
The docking program will generate a set of possible binding poses ranked by a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the receptor's active site residues.
-
The docking score of the best pose provides a qualitative or semi-quantitative estimate of the binding affinity.
-
In Silico Protocol: Molecular Dynamics (MD) Simulation
This protocol describes how to perform an MD simulation to study the dynamic behavior and stability of the this compound-ER complex.
Objective: To assess the stability of the docked pose, analyze the flexibility of the complex, and calculate the binding free energy.
Software:
-
MD simulation package (e.g., GROMACS, AMBER, NAMD)
-
Force fields (e.g., AMBER, CHARMM for protein; GAFF for the ligand)
-
Analysis and visualization tools
Procedure:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-ER complex from the molecular docking step as the starting structure.
-
Generate the topology and parameter files for the protein and the ligand using the chosen force fields.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and unfavorable geometries.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble). Monitor temperature, pressure, and density to ensure the system is well-equilibrated.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100-500 ns or longer) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
-
Analyze the persistence of key intermolecular interactions (e.g., hydrogen bonds) over time.
-
-
Binding Free Energy Calculation (Optional):
-
Use methods such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy of the complex from the MD trajectory.
-
Signaling Pathways and Workflow Visualizations
In Silico Modeling Workflow
The following diagram illustrates a general workflow for the in silico modeling of the this compound-receptor interaction.
References
Methodological & Application
Application Notes and Protocols for the Quantification of 16-Ketoestradiol in Urine Samples
Introduction
16-Ketoestradiol is an endogenous estrogen metabolite formed from the 16α-hydroxylation pathway of estrone and estradiol.[1][2] The accurate measurement of this compound and other estrogen metabolites in urine is crucial for understanding estrogen metabolism and its role in various physiological and pathological processes, including hormone-dependent cancers.[1][3] Urinary steroid profiling provides a non-invasive method to assess adrenal function and disorders of steroid metabolism.[4] This document provides detailed protocols for the quantification of this compound in human urine samples using two robust analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methods for Quantification
The primary methods for the sensitive and specific quantification of this compound in urine are chromatography-based techniques coupled with mass spectrometry. These methods are preferred over immunoassays due to their higher specificity and ability to measure multiple analytes simultaneously.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of estrogen metabolites in biological matrices.[5] The method described here involves enzymatic hydrolysis of conjugated steroids, solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization to enhance ionization efficiency and detection by LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic and reliable technique for steroid analysis.[4] This method also requires enzymatic hydrolysis and extraction, followed by a crucial derivatization step to make the steroids volatile for gas chromatography. GC-MS provides excellent chromatographic resolution and is a well-established method for comprehensive steroid profiling.
Data Presentation
The following table summarizes the quantitative performance parameters for the described LC-MS/MS and GC-MS methods for this compound quantification in urine.
| Parameter | LC-MS/MS Method | GC-MS Method |
| Limit of Quantification (LOQ) | 0.2 ng / 2.5 mL urine sample[3] | 0.02 - 0.1 ng/mL[6] |
| Linearity (r²) | > 0.99[3] | > 0.995[6] |
| Accuracy (% Recovery) | 93 - 103%[3] | 91.4 - 108.5%[6] |
| Precision (% RSD) | 1 - 13% (concurrent), 8 - 16% (separate batches)[3] | 1.4 - 10.5%[6] |
| Sample Volume | 0.5 - 2.5 mL[3][7] | 2 mL[6] |
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is based on a method for the simultaneous quantification of several estrogen metabolites, including this compound.[1][7]
1. Sample Collection and Storage:
-
Collect a 24-hour or overnight urine sample without preservatives.[4]
-
Record the total volume and store aliquots at -80°C until analysis.[8]
2. Sample Preparation:
- Enzymatic Hydrolysis:
- To 0.5 mL of urine, add an internal standard (e.g., a stable isotope-labeled this compound).
- Add β-glucuronidase/arylsulfatase in an acetate buffer (pH 5.2).
- Incubate at 37°C for at least 4 hours to deconjugate the steroids.[8]
- Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., Oasis HLB) with methanol and water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with water to remove interferences.
- Elute the steroids with methanol.
- Derivatization:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a sodium bicarbonate buffer (pH 9.0).
- Add a dansyl chloride solution in acetone and incubate at 60°C for 5 minutes to form the dansylated derivatives.[1]
3. LC-MS/MS Analysis:
- Liquid Chromatography:
- Use a C18 reversed-phase column for separation.
- Employ a gradient elution with a mobile phase consisting of water and methanol/acetonitrile, both containing a small percentage of formic acid to improve ionization.[8]
- Mass Spectrometry:
- Operate the mass spectrometer in electrospray ionization (ESI) positive mode.
- Use Selected Reaction Monitoring (SRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the native this compound and its internal standard.
4. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standards.
-
Quantify the amount of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of this compound by GC-MS
This protocol is adapted from a method for profiling urinary estrogens.[6]
1. Sample Collection and Storage:
-
Follow the same procedure as for the LC-MS/MS protocol.
2. Sample Preparation:
- Enzymatic Hydrolysis:
- To 2 mL of urine, add an internal standard.
- Add β-glucuronidase/arylsulfatase in an acetate buffer (pH 5.2) and incubate at 55°C for 3 hours.[6]
- Extraction:
- Perform a liquid-liquid extraction with a suitable organic solvent like diethyl ether or ethyl acetate.
- Derivatization:
- Evaporate the organic extract to dryness.
- Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or a mixture of MSTFA/NH4I/dithioerythritol to form trimethylsilyl (TMS) derivatives.[9]
- Incubate at 60-70°C for 30-60 minutes.[9]
3. GC-MS Analysis:
- Gas Chromatography:
- Use a capillary column suitable for steroid analysis (e.g., DB-5ms).
- Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to separate the different steroid metabolites.
- Mass Spectrometry:
- Operate the mass spectrometer in electron ionization (EI) mode.
- Use Selected Ion Monitoring (SIM) to detect and quantify the characteristic ions of the derivatized this compound and its internal standard.
4. Data Analysis:
-
Similar to the LC-MS/MS method, use a calibration curve prepared with derivatized standards to quantify the this compound in the samples.
Visualizations
Caption: Workflow for this compound quantification by LC-MS/MS.
Caption: Workflow for this compound quantification by GC-MS.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Measuring seven endogenous ketolic estrogens simultaneously in human urine by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography–mass spectrometry method for the quantitative analysis of urinary endogenous estrogen metabolites | Springer Nature Experiments [experiments.springernature.com]
- 8. Urinary Analysis of 16 Estrogens and Estrogen Mmetabolites (EMs) by LC-MS/MS (P13-013-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unito.it [iris.unito.it]
Application Note & Protocol: Quantitative Measurement of 16-Ketoestradiol in Human Serum by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of 16-Ketoestradiol in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the low physiological concentrations of many estrogen metabolites, achieving high sensitivity is critical. This protocol employs a robust sample preparation strategy involving liquid-liquid extraction (LLE) followed by chemical derivatization with dansyl chloride to enhance ionization efficiency. Chromatographic separation is achieved on a reversed-phase C18 column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring precise measurement of this specific estrogen metabolite.
Introduction
This compound is an estrogen metabolite derived from the 16-hydroxylation pathway of estrone (E1) and estradiol (E2). The profiling of estrogen metabolites is of significant interest in clinical research, particularly in studies related to hormone-dependent cancers and metabolic disorders. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior sensitivity, specificity, and multiplexing capabilities compared to traditional immunoassays, which can suffer from cross-reactivity.[1][2]
This protocol details a method optimized for high sensitivity, incorporating a derivatization step that is often necessary for accurately measuring low-abundance estrogens in complex biological matrices like serum.[3][4] Dansyl chloride is a well-established derivatization agent that reacts with the phenolic group of estrogens, significantly improving their ionization efficiency in positive electrospray ionization (ESI) mode.[3][5][6]
Experimental Workflow
The overall workflow for the quantitative analysis of this compound in serum consists of several critical stages, from sample preparation to data acquisition and analysis. Each step is designed to ensure maximum recovery, removal of interferences, and reliable quantification.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
This compound certified reference standard
-
d4-16-Ketoestradiol (or other suitable stable isotope-labeled internal standard)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Dansyl chloride, 99%
-
Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acetone, HPLC grade
-
Charcoal-stripped human serum (for calibration standards and quality controls)
3.2. Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization
Effective sample preparation is crucial for removing matrix components like proteins and phospholipids.[7] LLE is a cost-effective and robust method for steroid extraction.
-
Aliquoting: To a 1.5 mL polypropylene tube, add 250 µL of serum sample, calibrator, or quality control.
-
Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., 1 ng/mL d4-16-Ketoestradiol in 50:50 MeOH:Water) to each tube. Vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube. Cap and vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge the tubes at 4000 x g for 5 minutes at 4°C.
-
Collection: Carefully transfer the upper organic layer to a new clean tube. Avoid aspirating the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
Final Reconstitution:
-
After incubation, cool the tubes to room temperature.
-
Evaporate the contents to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 MeOH:Water with 0.1% formic acid).
-
Vortex for 30 seconds, then transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS Parameters
4.1. Liquid Chromatography (LC)
Chromatographic separation is essential to resolve the analyte from potential isomers and matrix interferences.
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters ACQUITY, Shimadzu Nexera) |
| Column | Reversed-Phase C18, ≤2.1 mm ID, <2 µm particle size (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 10 µL |
| Gradient | 50% B to 95% B over 5 min, hold 1 min, return to initial conditions, equilibrate 2 min |
4.2. Mass Spectrometry (MS/MS)
Detection is performed on a triple quadrupole mass spectrometer, which provides high sensitivity and selectivity through Multiple Reaction Monitoring (MRM).
| Parameter | Recommended Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas | Nitrogen, ~800 L/hr |
| Collision Gas | Argon |
Quantitative Data and Method Performance
5.1. MRM Transitions
The following table summarizes the predicted MRM transitions for dansylated this compound. The precursor ion corresponds to the dansylated molecule [M+H]⁺. Product ions are generated by collision-induced dissociation (CID). Note: These values should be optimized empirically on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Dansyl-16-Ketoestradiol | 520.2 | 171.1 | 251.1 | Optimize (25-40) |
| Dansyl-d4-16-Ketoestradiol | 524.2 | 171.1 | 255.1 | Optimize (25-40) |
Rationale for Transitions: The precursor ion mass is calculated from the monoisotopic mass of this compound (286.16) plus the mass of the dansyl group (233.05) minus a proton, resulting in a derivatized mass of 519.21. The [M+H]⁺ ion is therefore ~520.2 m/z. The product ion at m/z 171.1 is a characteristic fragment of the dansyl moiety and is commonly used for quantification of dansylated compounds.
5.2. Typical Method Performance Characteristics
The following table presents expected performance characteristics for a validated steroid assay of this type.
| Parameter | Target Value |
| Linear Range | 1 - 1000 pg/mL |
| LLOQ | 1 pg/mL |
| Correlation Coeff. (r²) | > 0.99 |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Minimal and compensated by IS |
| Extraction Recovery | > 80% |
Conclusion
This application note outlines a comprehensive and sensitive LC-MS/MS method for the quantification of this compound in human serum. The protocol, which combines liquid-liquid extraction with dansyl chloride derivatization, is designed to provide the high sensitivity and specificity required for clinical research applications.[3] The provided parameters for chromatography and mass spectrometry serve as a robust starting point for method development and validation in any laboratory equipped with modern LC-MS/MS instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of Formation of the Major Estradiol Product Ions Following Collisional Activation of the Molecular Anion in a Tandem Quadrupole Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. whitman.edu [whitman.edu]
Application Note: Development of a Sensitive Competitive ELISA for the Quantification of 16-Ketoestradiol
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Ketoestradiol is an active metabolite of the endogenous estrogen, estrone.[1][2][3] It is formed through the oxidation of the C-16 hydroxyl group of an estriol or 16-epiestriol intermediate.[2][3] As an estrogenic steroid, accurate quantification of this compound is crucial for understanding its physiological and pathological roles. Immunoassays are widely used for measuring steroid hormones due to their suitability for various clinical chemistry analyzers.[4][5][6] However, a significant limitation of steroid immunoassays is the potential for cross-reactivity with structurally similar compounds, which can affect the accuracy of the results.[4][5][6][7][8] This application note provides a detailed protocol for the development of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for this compound.
Principle of the Assay
This competitive ELISA is based on the competition between free this compound in the sample and a fixed amount of this compound conjugated to a carrier protein (for coating) for binding to a specific anti-16-Ketoestradiol antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of this compound in the sample. The bound antibody is then detected by a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction.
Materials and Methods
Reagents
-
This compound (CAS 566-75-6)[2]
-
Bovine Serum Albumin (BSA)
-
Ovalbumin (OVA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (1% BSA in PBS)
-
Anti-16-Ketoestradiol primary antibody
-
Goat anti-rabbit IgG-HRP (or other appropriate secondary antibody)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (2 N H₂SO₄)
Apparatus
-
96-well microtiter plates (high-binding)
-
Microplate reader with a 450 nm filter
-
Precision pipettes and multichannel pipettes
-
Incubator (37°C)
-
Magnetic stirrer and stir bars
Experimental Protocols
Synthesis of this compound-OVA Conjugate (for Plate Coating)
This protocol describes the conjugation of this compound to Ovalbumin (OVA) via its hydroxyl group using a carbodiimide crosslinker.
-
Dissolve this compound: Dissolve 10 mg of this compound in 1 mL of DMF.
-
Activate with EDC/NHS: Add 15 mg of EDC and 10 mg of NHS to the this compound solution. Stir at room temperature for 4 hours to activate the hydroxyl group.
-
Prepare OVA Solution: Dissolve 20 mg of OVA in 5 mL of PBS (pH 7.4).
-
Conjugation: Slowly add the activated this compound solution to the OVA solution while stirring. Continue to stir at 4°C overnight.
-
Dialysis: Dialyze the conjugate solution against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted reagents.
-
Storage: Store the this compound-OVA conjugate at -20°C.
Competitive ELISA Protocol
-
Coating: Dilute the this compound-OVA conjugate to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[9]
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.[9]
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.[9]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Add 50 µL of this compound standards or unknown samples to the appropriate wells.
-
Add 50 µL of the diluted anti-16-Ketoestradiol primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody: Add 100 µL of diluted Goat anti-rabbit IgG-HRP to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-20 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Absorbance: Read the absorbance at 450 nm within 15 minutes.
Data Presentation and Analysis
Standard Curve
Generate a standard curve by plotting the absorbance (Y-axis) against the logarithm of the this compound concentration (X-axis). The resulting curve will be sigmoidal. The concentration of unknown samples can be determined by interpolating their absorbance values on this curve.
Assay Performance Characteristics
The following tables summarize the performance data of the this compound competitive ELISA.
Table 1: Assay Sensitivity and Range
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 5 pg/mL |
| Assay Range | 10 - 2000 pg/mL |
| IC₅₀ | ~100 pg/mL |
Table 2: Assay Precision
| Sample | Mean Conc. (pg/mL) | Intra-Assay CV% (n=10) | Inter-Assay CV% (n=10) |
|---|---|---|---|
| Low Control | 50 | 6.8% | 9.5% |
| Medium Control | 250 | 5.2% | 7.8% |
| High Control | 1000 | 4.5% | 6.2% |
Table 3: Specificity and Cross-Reactivity
Cross-reactivity is a critical parameter for steroid immunoassays due to the structural similarity among different steroid molecules.[4][5][6]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Estradiol | < 1.0% |
| Estrone | < 2.5% |
| Estriol | < 5.0% |
| Progesterone | < 0.1% |
| Testosterone | < 0.1% |
| Cortisol | < 0.05% |
Table 4: Spike and Recovery
| Sample Matrix | Spiked Conc. (pg/mL) | Measured Conc. (pg/mL) | Recovery (%) |
|---|---|---|---|
| Human Serum | 100 | 92.5 | 92.5% |
| 500 | 485.0 | 97.0% |
| | 1500 | 1410.0 | 94.0% |
Conclusion
This application note details a robust and sensitive method for the quantification of this compound using a competitive ELISA format. The assay demonstrates high sensitivity, good precision, and excellent specificity with minimal cross-reactivity to other structurally related steroids. This protocol provides a valuable tool for researchers in endocrinology and drug development for the accurate measurement of this important estrogen metabolite.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Research Portal [iro.uiowa.edu]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction | springermedizin.de [springermedizin.de]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application of 16-Ketoestradiol as a Cancer Biomarker: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Ketoestradiol is an endogenous estrogen metabolite formed from estrone through the 16-hydroxylation pathway.[1] As a metabolite of estrogens, its role in the pathology of hormone-dependent cancers, such as breast and endometrial cancer, is of significant interest to the research and drug development community. This document provides a comprehensive overview of the current understanding of this compound as a potential cancer biomarker, including its biochemical properties, detection methodologies, and putative role in cancer signaling pathways.
Biochemical Profile
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₂O₃ | |
| Molar Mass | 286.37 g/mol | |
| Binding Affinity (IC₅₀) | ERα: 112.2 nM, ERβ: 50.1 nM | |
| Metabolic Pathway | 16-hydroxylation of estrone | [1] |
This compound as a Cancer Biomarker: Quantitative Data
The potential of this compound as a cancer biomarker is currently under investigation. Altered levels of this metabolite may be indicative of dysregulated estrogen metabolism, a known factor in the etiology of hormone-dependent cancers.
Serum Levels in Endometrial Cancer
A study on postmenopausal women has shown a significant association between elevated serum levels of this compound and an increased risk of endometrial cancer.
| Analyte | Patient Group | Concentration (pg/mL) | Odds Ratio (95% CI) | p-value | Reference |
| This compound | Endometrial Cancer (Quintile 5) | - | 2.77 (1.40–5.46) | 0.034 | [2] |
| Control (Quintile 1) | - | 1.00 (Reference) | [2] |
Note: Specific concentration ranges for quintiles were not provided in the abstract.
Urinary Levels in Prostate Cancer
Interestingly, a pilot study on prostate cancer revealed an inverse association between urinary this compound levels and cancer risk.
| Analyte | Patient Group | Odds Ratio (95% CI) | p-value | Reference |
| This compound | Prostate Cancer (Lowest Quartile) | 4.62 (1.34–15.99) | <0.05 | |
| Healthy Controls (Highest Quartile) | 1.00 (Reference) |
Tissue Levels in Breast Cancer
Experimental Protocols
Accurate and sensitive quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol 1: Quantification of this compound in Serum by LC-MS/MS
This protocol is adapted from established methods for the analysis of steroid hormones in serum.
1. Sample Preparation:
-
Spiking: To 500 µL of serum, add an internal standard (e.g., a deuterated analog of this compound).
-
Liquid-Liquid Extraction: Add 2.5 mL of a hexane:ethyl acetate (9:1, v/v) solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Freeze the sample at -80°C for 15 minutes to separate the organic and aqueous layers.
-
Evaporation: Decant the organic layer into a clean tube and evaporate to dryness under a stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the dried extract in 150 µL of a methanol:water (1:1, v/v) solution.
2. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase HPLC column for separation.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be optimized. For related estrogens, negative ion mode electrospray ionization is often used.
Protocol 2: Quantification of this compound in Urine by LC-MS/MS
This protocol is based on methods for the comprehensive analysis of urinary estrogen metabolites.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To 0.5 mL of urine, add an internal standard and a β-glucuronidase/sulfatase solution to deconjugate the metabolites. Incubate at 37°C.
-
Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the estrogen metabolites.
-
Derivatization (Optional but Recommended): Dansyl chloride derivatization can be used to improve ionization efficiency and sensitivity.
-
Reconstitution: Reconstitute the final extract in an appropriate solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable HPLC column for the separation of the various estrogen metabolites.
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in MRM mode to detect and quantify this compound and other metabolites.
Signaling Pathways and Biological Effects
The biological effects of this compound are mediated through its binding to estrogen receptors α (ERα) and β (ERβ). While specific studies on this compound are limited, its actions can be inferred from the well-established signaling pathways of estradiol (E2), the primary estrogen.
Estrogen Receptor Signaling
Upon binding to ERα or ERβ, this compound can initiate both genomic and non-genomic signaling cascades.
-
Genomic Pathway: The ligand-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the regulation of target gene expression. These genes are involved in critical cellular processes such as proliferation, differentiation, and apoptosis.
-
Non-Genomic Pathways: Membrane-associated ERs can rapidly activate intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[4][5][6] These pathways are crucial regulators of cell survival and proliferation.
Putative Role in Cancer Cell Proliferation
Given that estradiol stimulates the proliferation of ER-positive breast and endometrial cancer cells, it is plausible that this compound, as an estrogenic metabolite, could have similar effects.[7][8] The activation of the MAPK and PI3K/Akt pathways by estrogens is known to promote cell cycle progression and inhibit apoptosis.[6][9] However, direct experimental evidence on the proliferative effects of this compound on cancer cell lines is needed for confirmation.
Visualizations
Signaling Pathway
Caption: Putative signaling pathways of this compound in cancer cells.
Experimental Workflow
Caption: Workflow for this compound biomarker validation.
Conclusion and Future Directions
This compound shows promise as a potential biomarker for hormone-dependent cancers, particularly endometrial cancer. However, further research is required to validate its clinical utility. Key areas for future investigation include:
-
Large-scale cohort studies: To establish definitive correlations between this compound levels and cancer risk, progression, and response to therapy.
-
Tissue-level quantification: To understand the local concentration and activity of this compound within the tumor microenvironment.
-
Functional studies: To elucidate the specific molecular mechanisms by which this compound influences cancer cell behavior, including its direct effects on cell proliferation, invasion, and signaling pathways.
-
Development of standardized assays: To ensure reliable and reproducible measurement of this compound in clinical settings.
The continued investigation of this compound and other estrogen metabolites will undoubtedly provide valuable insights into the complex role of hormonal signaling in cancer and may lead to the development of novel diagnostic and therapeutic strategies.
References
- 1. The 2-/16α-Hydroxylated Estrogen Ratio-Breast Cancer Risk Hypothesis: Insufficient Evidence for its Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum Estrogens and Estrogen Metabolites and Endometrial Cancer Risk among Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upregulation of estradiol C16 alpha-hydroxylation in human breast tissue: a potential biomarker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Up-regulation of PI3K/Akt signaling by 17beta-estradiol through activation of estrogen receptor-alpha, but not estrogen receptor-beta, and stimulates cell growth in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of estradiol on proliferation of endometrial adenocarcinoma cells (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen and progesterone promote breast cancer cell proliferation by inducing cyclin G1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the MAP kinase activity suppresses estrogen-induced breast tumor growth both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 16-Ketoestradiol in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Ketoestradiol is an active metabolite of the endogenous estrogen, estrone.[1][2] As a member of the estrogen family, it exerts its biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ. Understanding the in vitro effects of this compound is crucial for elucidating its physiological roles and potential as a therapeutic agent. These application notes provide detailed protocols for studying the effects of this compound on cell proliferation and apoptosis in estrogen-responsive cell lines, along with insights into its potential signaling pathways.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 566-75-6 |
| Molecular Formula | C₁₈H₂₂O₃ |
| Molecular Weight | 286.4 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and Ethanol |
| Storage | Store at -20°C |
Data sourced from various chemical suppliers.
Data Presentation: In Vitro Activity Profile
While comprehensive in vitro studies on this compound are limited, its binding affinity for estrogen receptors has been characterized. This information is critical for designing cell-based assays.
Table 1: Estrogen Receptor Binding Affinity of this compound
| Receptor Subtype | IC₅₀ (nM) |
| Human ERα | 112.2[1] |
| Human ERβ | 50.1[1] |
Note: The lower IC₅₀ value for ERβ suggests a preferential binding to this receptor subtype. The functional consequences of this binding preference (e.g., agonist vs. antagonist activity) in different cell types require experimental validation.
Experimental Protocols
Protocol 1: Assessment of Cell Proliferation using Crystal Violet Assay
This protocol describes how to assess the effect of this compound on the proliferation of estrogen-responsive breast cancer cell lines, such as MCF-7 or T-47D.
Materials:
-
This compound
-
MCF-7 or T-47D cells
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% Fetal Bovine Serum)
-
Phenol red-free growth medium
-
Charcoal-stripped Fetal Bovine Serum (CS-FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 or T-47D cells in complete growth medium.
-
For experiments, switch to phenol red-free medium supplemented with 10% CS-FBS for at least 72 hours to deplete endogenous steroids.
-
Trypsinize and seed the cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100 µL of phenol red-free medium with 10% CS-FBS.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in phenol red-free medium with 10% CS-FBS. A suggested concentration range is from 1 pM to 1 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., 10 pM 17β-estradiol).
-
Replace the medium in the 96-well plate with 100 µL of the prepared treatments.
-
-
Incubation:
-
Incubate the cells for 6 days, replacing the medium with fresh treatments every 2 days.
-
-
Crystal Violet Staining:
-
After 6 days, carefully aspirate the medium and wash the cells once with PBS.
-
Fix the cells by adding 100 µL of 4% paraformaldehyde to each well for 15 minutes at room temperature.
-
Wash the cells with water and allow the plate to air dry completely.
-
Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the plate thoroughly with water and allow it to air dry.
-
-
Quantification:
-
Add 100 µL of a solubilization solution (e.g., 10% acetic acid) to each well.
-
Incubate on a shaker for 15 minutes to dissolve the stain.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell proliferation.
-
Plot a dose-response curve and, if applicable, calculate the EC₅₀ value.
-
Experimental Workflow for Cell Proliferation Assay
References
Application Notes and Protocols for Administering 16-Ketoestradiol to Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Ketoestradiol is an endogenous metabolite of estrone, exhibiting binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2] As a molecule of interest in endocrinology and hormone research, understanding its in vivo effects is crucial. These application notes provide detailed protocols for the preparation and administration of this compound to rodent models, based on established methods for estrogen and other steroid hormones. The protocols outlined below are intended to serve as a guide and may require optimization for specific research needs.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor Subtype | IC50 (nM) | Reference Compound |
| Human ERα | 112.2 | Estradiol |
| Human ERβ | 50.1 | Estradiol |
Source: Data compiled from in vitro binding assays.[1][2]
Table 2: Summary of a Reported In Vivo Study of this compound in Mice
| Animal Model | Administration Route | Observed Effect | Indication |
| Mouse | Intravaginal | Increased vaginal epithelial thickness, stratification, and cornification | Antiestrogenic activity |
Source: This table summarizes findings from a study investigating the local effects of this compound.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution or suspension of this compound suitable for administration to animal models.
Materials:
-
This compound powder
-
Sterile vehicle:
-
Sesame oil (for subcutaneous or intramuscular injection)
-
Corn oil (for subcutaneous or intramuscular injection)
-
0.9% sterile saline with a co-solvent (e.g., ethanol, DMSO) for intraperitoneal injection
-
-
Sterile glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
Vehicle Selection: For subcutaneous or intramuscular administration of steroids, an oil-based vehicle such as sesame oil or corn oil is commonly used to achieve a sustained release.[3][4] For intraperitoneal injections where a more rapid absorption is desired, an aqueous vehicle can be used, though a co-solvent is necessary due to the hydrophobic nature of steroids.
-
Preparation of Oil-Based Solution/Suspension: a. In a laminar flow hood, weigh the desired amount of this compound powder and place it in a sterile glass vial. b. Add the required volume of sterile sesame oil or corn oil to the vial. c. Vortex the mixture vigorously for 5-10 minutes. Gentle warming of the vehicle may aid in dissolution.[3] d. If the compound does not fully dissolve, sonicate the vial in a water bath until a uniform suspension is achieved. e. Store the prepared solution/suspension at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment.
-
Preparation of Aqueous-Based Solution for IP Injection: a. First, dissolve the this compound powder in a minimal amount of a suitable solvent like ethanol or DMSO. b. In a sterile tube, slowly add the steroid-solvent mixture to the sterile 0.9% saline while vortexing to prevent precipitation. The final concentration of the co-solvent should be kept to a minimum (typically <10% for ethanol and <5% for DMSO) to avoid toxicity. c. If necessary, sterile filter the final solution using a 0.22 µm filter.
Protocol 2: Administration of this compound to Rodent Models
Objective: To administer this compound to mice or rats via subcutaneous, intraperitoneal, or oral gavage routes.
Animal Models:
-
Female mice (e.g., C57BL/6, BALB/c), 8-10 weeks old. Ovariectomized models are often used to reduce the influence of endogenous estrogens.
-
Female rats (e.g., Sprague-Dawley, Wistar), 8-10 weeks old. Ovariectomized models are recommended for studying estrogenic effects.
A. Subcutaneous (SC) Injection:
-
Dosage: Based on studies with other estrogens, a starting dose range of 0.1 to 10 mg/kg body weight can be considered. The exact dose will need to be determined empirically based on the desired biological effect.
-
Procedure: a. Restrain the animal securely. b. Lift the loose skin between the shoulder blades to form a tent. c. Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body. d. Aspirate to ensure the needle is not in a blood vessel. e. Inject the this compound solution/suspension slowly. f. Withdraw the needle and gently massage the injection site to aid dispersion.
B. Intraperitoneal (IP) Injection:
-
Dosage: Similar to SC injection, a starting dose range of 0.1 to 10 mg/kg is suggested, with the need for optimization.
-
Procedure: a. Restrain the animal with its head tilted downwards. b. Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum. c. Aspirate to check for the aspiration of urine or intestinal contents. d. Inject the solution.
C. Oral Gavage:
-
Dosage: Oral administration typically requires higher doses due to first-pass metabolism. A starting dose range of 1 to 50 mg/kg may be appropriate.
-
Procedure: a. Use a proper-sized, ball-tipped gavage needle. b. Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth. c. Gently insert the gavage needle into the esophagus and advance it to the predetermined depth. d. Administer the solution slowly to prevent regurgitation and aspiration.
Protocol 3: Uterotrophic Assay to Assess Estrogenic Activity
Objective: To determine the estrogenic or antiestrogenic activity of this compound by measuring its effect on uterine weight in ovariectomized rodents.
Procedure:
-
Animal Preparation: Ovariectomize female rats or mice and allow them to recover for at least one week to ensure the clearance of endogenous estrogens.
-
Dosing Regimen: Administer this compound daily for 3-7 consecutive days via the desired route (e.g., subcutaneous injection). Include a vehicle control group and a positive control group (e.g., 17β-estradiol).
-
Tissue Collection: On the day after the final dose, euthanize the animals.
-
Uterine Weight Measurement: Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot it to remove luminal fluid. Record the wet weight of the uterus.
-
Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. An increase in uterine weight suggests estrogenic activity, while a lack of effect or inhibition of estradiol-induced uterine growth would indicate antiestrogenic or no activity.
Mandatory Visualization
Caption: Estrogen signaling pathway of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [PDF] Functional role of estrogen metabolism in target cells: review and perspectives. | Semantic Scholar [semanticscholar.org]
- 3. The estrogen-injected female mouse: new insight into the etiology of PCOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formation of estrogen-like tamoxifen metabolites and their influence on enzyme activity and gene expression of ADME genes - PMC [pmc.ncbi.nlm.nih.gov]
Chemical Synthesis of 16-Ketoestradiol for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Ketoestradiol is an active metabolite of the endogenous estrogen, estrone.[1] It is formed through the oxidation of the C-16 hydroxyl group of estriol or 16-epiestriol.[1] This steroid hormone derivative is a subject of interest in endocrine research due to its interactions with estrogen receptors and its potential biological activities. This document provides a detailed protocol for the chemical synthesis of this compound for research purposes, along with its biological context and relevant data.
Biological Activity
This compound binds to both estrogen receptor α (ERα) and estrogen receptor β (ERβ). Its binding affinity has been determined, and it is known to elicit estrogenic responses. The compound's interaction with these receptors initiates a cascade of molecular events that can influence gene expression and cellular function.
Quantitative Biological Data
The following table summarizes the binding affinity of this compound to human estrogen receptors.
| Compound | Receptor | IC50 (nM) |
| This compound | ERα | 112.2[1] |
| This compound | ERβ | 50.1[1] |
Chemical Synthesis Protocol
The following protocol describes a potential synthetic route to this compound starting from estrone. This method involves a three-step process: bromination at the 16α-position, followed by hydrolysis to the 16α-hydroxy-17-ketone, and finally, a rearrangement to the desired 17β-hydroxy-16-ketone.
Materials:
-
Estrone
-
Cupric bromide (CuBr₂)
-
Sodium hydroxide (NaOH)
-
Pyridine
-
Chlorosulfonic acid (ClSO₃H)
-
Sodium borohydride (NaBH₄)
-
Appropriate solvents (e.g., ethyl acetate, methanol, water)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Experimental Procedure:
Step 1: Synthesis of 16α-Bromoestrone (1)
-
Dissolve estrone in a suitable solvent mixture (e.g., chloroform-methanol).
-
Add cupric bromide to the solution.
-
Reflux the reaction mixture for the appropriate time to ensure complete bromination.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove excess CuBr₂.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 16α-bromoestrone.
Step 2: Synthesis of 3,16α-Dihydroxyestra-1,3,5(10)-trien-17-one (2)
-
Dissolve 16α-bromoestrone in a mixture of pyridine and water.
-
Add a solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature.
-
Monitor the hydrolysis by TLC.
-
Once the reaction is complete, neutralize the mixture with an appropriate acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield 3,16α-dihydroxyestra-1,3,5(10)-trien-17-one.
Step 3: Synthesis of this compound (3)
-
Dissolve the product from Step 2 in an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to induce rearrangement.
-
Monitor the formation of this compound by TLC.
-
After the reaction is complete, cool the mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Dry the organic layer and evaporate the solvent.
-
Purify the final product by column chromatography to obtain pure this compound.
Visualizing the Synthesis and Signaling Pathway
To aid in the understanding of the experimental workflow and the biological context of this compound, the following diagrams are provided.
Caption: Workflow for the chemical synthesis of this compound.
Caption: Simplified genomic estrogen signaling pathway.
References
Application Notes and Protocols for 16-Ketoestradiol Reference Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the procurement, handling, and utilization of 16-Ketoestradiol reference standards for research and development purposes. Detailed protocols for analytical quantification and biological activity assessment are included to ensure accurate and reproducible results.
Sourcing this compound Reference Standards
High-purity this compound reference standards are critical for accurate analytical measurements and meaningful biological experiments. Several reputable suppliers specialize in the provision of such standards. When purchasing, it is essential to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the standard.
Table 1: Recommended Suppliers of this compound Reference Standards
| Supplier | Product Name | CAS Number | Purity Specification | Formulation |
| Cayman Chemical | This compound | 566-75-6 | ≥95%[1] | A solid[1] |
| MedChemExpress | This compound | 566-75-6 | Not specified | Not specified |
| APExBIO | This compound | 566-75-6 | High-purity | Not specified |
Overview of this compound
This compound is an active metabolite of the endogenous estrogen, estrone.[1][2][3] It is formed through the oxidation of the C-16 hydroxyl group of an estriol or 16-epiestriol intermediate.[1][3] This metabolite has been shown to bind to both estrogen receptor α (ERα) and ERβ, with IC50 values of 112.2 nM and 50.1 nM for the human receptors, respectively.[1][3] Its role in estrogenic signaling pathways makes it a compound of interest in cancer research, endocrinology, and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
Table 2: Chemical and Physical Data for this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₃[1][4] |
| Molecular Weight | 286.4 g/mol [1] |
| CAS Number | 566-75-6[4] |
| Appearance | Solid[5] |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol[1] |
| Storage Temperature | -20°C[1] |
Experimental Protocols
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a method for the quantitative analysis of this compound in biological samples, such as serum, using an LC-MS/MS system. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Materials:
-
This compound reference standard
-
Deuterated this compound (or a suitable estrogen analog like d3-E3) as an internal standard (IS)[6]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa)[7]
-
Serum sample
Protocol:
-
Standard Stock Solution Preparation:
-
Accurately weigh a precise amount of the this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Store the stock solution at -20°C.
-
-
Working Standard and Internal Standard Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to create a calibration curve (e.g., 1 pg/mL to 1000 pg/mL).[2]
-
Prepare a working solution of the internal standard at a fixed concentration (e.g., 10 ng/mL).
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of serum, add 400 µL of 0.5% formic acid in water.[7]
-
Spike the sample with the internal standard solution.
-
Condition the SPE cartridge with methanol followed by water.[8]
-
Load the pre-treated serum sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water).[8]
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[7]
-
Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL of 50:50 methanol/water).[7]
-
-
LC-MS/MS Analysis:
-
HPLC System: A system such as the Agilent InfinityLab or similar.[7]
-
Column: A C18 reversed-phase column (e.g., Agilent InfinityLab Poroshell HPH-C8, 2.1 mm × 50 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other matrix components. A typical gradient might start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C18H22O3 | CID 66417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. agilent.com [agilent.com]
- 8. metabolomics.se [metabolomics.se]
proper handling and storage conditions for 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of 16-Ketoestradiol in a research setting. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction
This compound is an active metabolite of the endogenous estrogen, estrone.[1][2] It is formed through the oxidation of the C-16 hydroxyl group of an estriol or 16-epiestriol intermediate.[1][2] This steroid hormone binds to both estrogen receptor α (ERα) and estrogen receptor β (ERβ), albeit with different affinities, and is known to exhibit weak estrogenic or, in some contexts, anti-estrogenic activity.[1][2][3] Understanding its specific biological roles and mechanisms of action is crucial for research in endocrinology, cancer biology, and drug development.
Physicochemical Properties and Storage
Proper storage and handling are paramount to maintain the stability and purity of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₂O₃ | [4] |
| Molecular Weight | 286.4 g/mol | [1][4] |
| Appearance | Solid | [4] |
| Storage Temperature | -20°C | [2][5] |
| Stability | ≥ 4 years (when stored at -20°C) | [3] |
| Shipping Condition | Shipped with blue ice | [5] |
Storage of Stock Solutions:
Once in solution, it is recommended to store this compound in aliquots to avoid repeated freeze-thaw cycles.
| Storage Temperature | Recommended Use-By |
| -80°C | Within 6 months |
| -20°C | Within 1 month |
Source: GlpBio
Safety and Handling
Hazard Identification:
This compound is suspected of damaging fertility or the unborn child.[4] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: Standard laboratory coat.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: Use in a well-ventilated area. For handling powders, a fume hood is recommended.
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Flush eyes with water as a precaution.
-
If Swallowed: Rinse mouth with water.
Experimental Protocols
Preparation of Stock Solutions
The solubility of this compound is a critical factor in preparing accurate and effective solutions for in vitro and in vivo studies.
| Solvent | Solubility | Source |
| DMSO | Slightly soluble | [1][2] |
| Ethanol | Slightly soluble | [1][2] |
| Methanol | Slightly soluble | [1][2] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh out 2.86 mg of this compound powder using a calibrated analytical balance.
-
Dissolving: Add 1 mL of sterile, anhydrous DMSO to the powder.
-
Solubilization: To aid dissolution, gently warm the solution to 37°C and vortex or sonicate until the solid is completely dissolved.[2]
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C as per the storage guidelines in Section 2.
Protocol for In Vitro Cell Treatment
This protocol provides a general guideline for treating cultured cells with this compound. The final concentration will depend on the specific cell line and experimental design.
Materials:
-
10 mM this compound stock solution in DMSO.
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640).
-
Cultured cells in multi-well plates.
Procedure:
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as gene expression analysis (qPCR, RNA-seq), protein analysis (Western blotting, ELISA), or cell viability assays.
Signaling Pathways and Biological Activity
This compound exerts its biological effects primarily through its interaction with estrogen receptors α (ERα) and β (ERβ).[1][2] The binding affinities (IC₅₀ values) have been reported as 112.2 nM for human ERα and 50.1 nM for human ERβ.[1][2]
Upon binding, the estrogen receptor-ligand complex can modulate gene expression through several mechanisms:
-
Direct Genomic Signaling: The activated estrogen receptor dimerizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.[6][7]
-
Indirect Genomic Signaling: The estrogen receptor can interact with other transcription factors, such as AP-1, Sp1, and NF-κB, to modulate the expression of genes that may not contain a classical ERE.[8]
-
Non-Genomic Signaling: A subpopulation of estrogen receptors located at the plasma membrane can rapidly activate intracellular signaling cascades, including protein kinase pathways, upon ligand binding.[6]
The specific downstream effects of this compound are complex and can be tissue- and cell-type specific. It is characterized as a "short-acting" or "impeded" estrogen, suggesting its transcriptional activity may be less sustained compared to estradiol.[3]
Metabolic Pathway of this compound Formation
Caption: Metabolic conversion of Estrone to this compound.
General Estrogen Receptor Signaling Workflow
Caption: General workflow of this compound-mediated gene regulation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C18H22O3 | CID 66417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. cusabio.com [cusabio.com]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing experiments to characterize the biological effects of 16-Ketoestradiol, an endogenous estrogen metabolite. The protocols outlined below cover key in vitro and in vivo assays to assess its receptor binding, transcriptional activity, and physiological effects.
Introduction to this compound
This compound is an active metabolite of the endogenous estrogen, estrone.[1] It is classified as a "short-acting" or "impeded" estrogen, suggesting a biological activity profile that may differ from that of the more potent 17β-estradiol.[2] Understanding the specific effects of this compound is crucial for elucidating estrogen metabolism and its physiological and pathological roles. This metabolite is known to bind to both estrogen receptor α (ERα) and ERβ, albeit with different affinities.[1][3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize key quantitative data for this compound, providing a basis for experimental design and data interpretation.
Table 1: Estrogen Receptor Binding Affinity of this compound [1][3]
| Ligand | Receptor Subtype | IC50 (nM) |
| This compound | Human ERα | 112.2 |
| Human ERβ | 50.1 | |
| 17β-Estradiol (Reference) | Human ERα | ~1 |
| Human ERβ | ~1 |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and the workflows for the experimental protocols described below.
Experimental Protocols
Competitive Radiometric Estrogen Receptor Binding Assay
This protocol determines the binding affinity of this compound for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ protein
-
[³H]-17β-Estradiol (radioligand)
-
This compound (test compound)
-
17β-Estradiol (unlabeled competitor)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation vials and cocktail
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of unlabeled 17β-estradiol and this compound in binding buffer.
-
Dilute [³H]-17β-estradiol in binding buffer to a final concentration of ~0.5 nM.
-
Dilute recombinant ERα or ERβ in binding buffer.
-
-
Assay Setup:
-
In triplicate, add the following to microcentrifuge tubes:
-
Binding buffer (for total binding) or excess unlabeled 17β-estradiol (for non-specific binding) or serial dilutions of this compound.
-
[³H]-17β-estradiol solution.
-
Diluted ERα or ERβ protein.
-
-
Incubate at 4°C for 18-24 hours.
-
-
Separation of Bound and Free Ligand:
-
Add cold hydroxyapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Wash the pellet with wash buffer and centrifuge again. Repeat twice.
-
-
Quantification:
-
Resuspend the final pellet in ethanol and transfer to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Estrogen-Responsive Reporter Gene Assay
This assay measures the ability of this compound to activate or inhibit ER-mediated gene transcription.
Materials:
-
ER-negative cell line (e.g., HeLa or HEK293)
-
Expression vector for human ERα or ERβ
-
Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Cell culture medium without phenol red
-
This compound
-
17β-Estradiol
-
Luciferase assay reagent
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the ER expression vector and the ERE-reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound, 17β-estradiol (positive control), or vehicle (negative control).
-
To test for anti-estrogenic activity, co-treat cells with a fixed concentration of 17β-estradiol and serial dilutions of this compound.
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized reporter gene activity against the log concentration of this compound to generate dose-response curves and determine EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.
-
Chromatin Immunoprecipitation (ChIP)-qPCR Assay
This protocol determines if this compound induces the binding of ERα to the promoter regions of known estrogen-responsive genes.
Materials:
-
ER-positive cell line (e.g., MCF-7)
-
This compound
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffer
-
Sonication equipment
-
Anti-ERα antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting the ERE of estrogen-responsive genes (e.g., pS2/TFF1, GREB1) and a negative control region.
-
qPCR master mix
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat MCF-7 cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Cross-link protein-DNA complexes with formaldehyde.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-ERα antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of NaCl.
-
Digest the proteins with proteinase K.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers for the target gene promoters and a negative control region.
-
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
-
Compare the enrichment of target gene promoters in this compound-treated samples versus vehicle-treated samples.
-
In Vivo Uterotrophic Assay
This assay assesses the estrogenic or anti-estrogenic effects of this compound in a whole-animal model.
Materials:
-
Immature or ovariectomized female rats or mice.
-
This compound
-
17β-Estradiol (or ethinylestradiol as a positive control)
-
Vehicle (e.g., corn oil)
-
Animal balance
-
Dissection tools
Procedure:
-
Animal Dosing:
-
Administer this compound via oral gavage or subcutaneous injection for 3 consecutive days. Include a vehicle control group and a positive control group (treated with 17β-estradiol).
-
To assess anti-estrogenic activity, co-administer 17β-estradiol and this compound.
-
-
Tissue Collection:
-
On the fourth day, record the body weight of the animals and euthanize them.
-
Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.
-
-
Data Analysis:
-
Calculate the uterine weight relative to the body weight.
-
Statistically compare the relative uterine weights of the different treatment groups to the vehicle control group. An increase in uterine weight indicates estrogenic activity, while a reduction in the 17β-estradiol-induced uterine weight gain indicates anti-estrogenic activity.
-
References
Application Notes and Protocols for the Analytical Separation of 16-Ketoestradiol Isomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical separation of 16-Ketoestradiol isomers, critical for understanding their distinct biological activities and for the development of targeted therapeutics.
Introduction
This compound is a significant metabolite of estrone and estradiol, playing a role in estrogenic signaling pathways. It exists as multiple stereoisomers, primarily differing in the stereochemistry at the C-16 and C-17 positions. Research suggests that, like other estrogen metabolites, individual isomers of this compound may exhibit different binding affinities for estrogen receptors (ERα and ERβ) and possess distinct biological activities. Therefore, the ability to separate and quantify these isomers is crucial for accurate biological assessment and drug development. This document outlines protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, as well as insights into their metabolic context.
Metabolic Pathway of this compound
This compound is formed from the parent estrogen, estrone, through a series of enzymatic reactions. Understanding this pathway is essential for interpreting the biological significance of its isomers.
Figure 1. Simplified metabolic pathway of this compound formation.
Analytical Techniques for Isomer Separation
The structural similarity of this compound isomers necessitates high-resolution analytical techniques for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for resolving stereoisomers.
Chiral HPLC-MS/MS Method for Separation of this compound Diastereomers
This protocol provides a general framework for the separation of this compound diastereomers (e.g., 16α-hydroxy-17-keto vs. 16β-hydroxy-17-keto isomers). The selection of the chiral stationary phase is critical and often requires empirical testing. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are a common starting point for steroid separations.
Experimental Workflow:
Unveiling Estrogen Dynamics: A Guide to Tracer Studies with Stable Isotope-Labeled 16-Ketoestradiol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
16-Ketoestradiol is a significant metabolite of estrone and estradiol, playing a role in the complex network of estrogen metabolism.[1] Understanding its in vivo kinetics and metabolic fate is crucial for elucidating the pathophysiology of estrogen-related conditions and for the development of novel therapeutic agents. Stable isotope-labeled this compound serves as a powerful and safe tracer for in vivo studies in humans, allowing for the precise tracking of its metabolic pathways without the concerns associated with radioactive isotopes.[2][3] This document provides a comprehensive guide to designing and conducting tracer studies using stable isotope-labeled this compound, with a focus on experimental protocols and data analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This application note outlines a proposed tracer study to characterize the pharmacokinetics and metabolism of this compound. While direct studies infusing labeled this compound are not prevalent in the reviewed literature, this protocol is based on established methodologies for tracer studies with other stable isotope-labeled estrogens.[2][3]
Principles of Stable Isotope Tracer Studies
Stable isotope labeling involves the incorporation of a non-radioactive heavy isotope, such as deuterium (²H or D) or carbon-13 (¹³C), into the molecule of interest.[4] When the labeled compound is introduced into a biological system, it can be distinguished from its endogenous counterpart by mass spectrometry due to the mass difference.[4][5] This allows for the accurate measurement of the tracer and its metabolites over time, providing insights into absorption, distribution, metabolism, and excretion (ADME).
Proposed Tracer Study Workflow
The following diagram illustrates a typical workflow for a tracer study involving the administration of stable isotope-labeled this compound.
Caption: Experimental workflow for a tracer study using stable isotope-labeled this compound.
Experimental Protocols
Synthesis and Characterization of Labeled this compound
Stable isotope-labeled this compound (e.g., D4-16-Ketoestradiol or ¹³C-16-Ketoestradiol) can be synthesized by specialized chemical laboratories. The position and number of isotopic labels should be chosen to ensure metabolic stability and to provide a significant mass shift for unambiguous detection. The chemical and isotopic purity of the synthesized tracer must be rigorously verified by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry.
Study Design and Administration
Subjects: The study can be conducted in healthy volunteers or patient populations, depending on the research question. All study protocols must be approved by an institutional review board (IRB).
Dosage and Administration: The dose of the labeled tracer should be a "tracer dose," meaning it is sufficient for analytical detection but too low to cause physiological effects. The tracer can be administered intravenously (IV) for direct assessment of systemic kinetics or orally to study absorption.
Table 1: Proposed Dosing Regimen
| Parameter | Value | Rationale |
| Tracer | D4-16-Ketoestradiol | Provides a +4 Da mass shift for clear distinction from the endogenous compound. |
| Dose | 0.5 - 2.0 µg/kg body weight | A typical tracer dose range for steroid hormones, minimizing potential physiological effects. |
| Administration Route | Intravenous (IV) infusion over 10 minutes | To bypass first-pass metabolism and accurately determine systemic clearance and volume of distribution. |
Sample Collection
Biological samples (blood and urine) should be collected at predetermined time points to characterize the pharmacokinetic profile of the tracer and its metabolites.
Table 2: Sample Collection Schedule
| Sample Type | Collection Time Points |
| Blood (Plasma) | Pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h post-administration. |
| Urine | Pre-dose, and pooled collections for the intervals: 0-4 h, 4-8 h, 8-12 h, and 12-24 h post-administration. |
Samples should be processed immediately (e.g., centrifugation of blood to obtain plasma) and stored at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
The following protocol is adapted from established methods for the analysis of estrogen metabolites in biological fluids.[1][6]
-
Internal Standard Spiking: To each plasma (0.5 mL) or urine (0.5 mL) sample, add a mixture of deuterated internal standards for the expected metabolites (e.g., D3-estriol, D4-estrone).
-
Enzymatic Hydrolysis: To measure both conjugated and unconjugated estrogens, treat the samples with β-glucuronidase/sulfatase from Helix pomatia at 37°C for 12-16 hours to deconjugate the metabolites.
-
Liquid-Liquid Extraction (LLE): Extract the deconjugated estrogens from the aqueous matrix using an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate and hexane.
-
Derivatization: To enhance ionization efficiency and analytical sensitivity, the hydroxyl groups of the estrogens can be derivatized. A common method is dansylation:
-
Evaporate the organic extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 100 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Incubate at 60°C for 5 minutes.[1]
-
LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 3: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 20% to 80% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Analysis | Multiple Reaction Monitoring (MRM) |
MRM Transitions: Specific precursor-to-product ion transitions for the dansylated tracer (e.g., D4-16-Ketoestradiol) and its expected metabolites would be monitored.
Table 4: Hypothetical MRM Transitions for D4-16-Ketoestradiol and a Potential Metabolite
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dansyl-D4-16-Ketoestradiol | Calculated m/z | Characteristic fragment |
| Dansyl-D4-Estriol | Calculated m/z | Characteristic fragment |
| Dansyl-Endogenous this compound | Calculated m/z | Characteristic fragment |
| Dansyl-Endogenous Estriol | Calculated m/z | Characteristic fragment |
Data Analysis and Interpretation
The concentrations of the labeled tracer and its metabolites in each sample are determined from the peak area ratios relative to the internal standards. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life can then be calculated using appropriate software. The metabolic profile can be elucidated by identifying and quantifying the labeled metabolites.
Metabolic Pathway of this compound
This compound is part of the 16α-hydroxylation pathway of estrogen metabolism.[1] It is primarily formed from 16α-hydroxyestrone and can be further metabolized. A tracer study would help to quantify the flux through these pathways.
References
- 1. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium-labeled steroids for study in humans. II. Preliminary studies on estrogen production rates in pre- and post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ensuring the Stability of 16-Ketoestradiol in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of 16-Ketoestradiol in various biological samples. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound in my biological samples?
A1: The stability of this compound, an endogenous estrogen metabolite, can be compromised by several factors. These include:
-
Temperature: Elevated temperatures can accelerate the degradation of steroid hormones.
-
pH: Extreme pH conditions (both acidic and alkaline) can lead to the hydrolysis of conjugates and degradation of the steroid structure.
-
Light Exposure: Like many steroid compounds, this compound may be susceptible to photodegradation upon exposure to UV light.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes. While some studies on other estrogens suggest stability for a limited number of cycles, it is best to minimize these cycles.
-
Enzymatic Activity: Endogenous enzymes present in biological matrices can metabolize this compound.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: Proper storage is critical for maintaining the integrity of this compound. Here are the general recommendations:
-
Short-Term Storage (up to 48 hours): Samples should be stored at 4°C.[1]
-
Long-Term Storage: For long-term storage, it is crucial to keep samples at -80°C.[1][2] Studies on various metabolites in human plasma have shown that while many remain stable for up to seven years at -80°C, significant changes can occur with longer storage durations.[3]
Q3: Should I use a preservative or antioxidant to improve the stability of this compound?
A3: The use of preservatives can be beneficial, particularly for urine samples. Ascorbic acid (at a concentration of 0.1% w/v) has been traditionally used to prevent the oxidation of catechol estrogens.[1] However, its effectiveness for this compound specifically has not been extensively evaluated and in some cases, it did not show a clear beneficial effect on the stability of other estrogen metabolites.[1][2] Therefore, while it can be considered, its use should be validated for your specific application.
Q4: How many freeze-thaw cycles can my samples undergo before this compound degrades?
A4: It is recommended to minimize freeze-thaw cycles whenever possible. While some studies on other estrogen metabolites in urine showed no consistent losses after up to three freeze-thaw cycles, the impact on this compound in plasma or serum is not as well-documented.[2] To ensure the highest sample integrity, it is best practice to aliquot samples into smaller volumes for single use.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the collection, processing, and analysis of this compound.
Issue 1: Low or No Detectable this compound in Samples
| Possible Cause | Troubleshooting Step |
| Degradation during collection/handling | Ensure rapid processing of samples after collection. Keep samples on ice and protect from light. Centrifuge to separate plasma/serum from cells as soon as possible. |
| Improper storage | Verify that samples have been consistently stored at -80°C for long-term storage. Check freezer logs for any temperature fluctuations. |
| Inefficient extraction | Review your extraction protocol. Ensure the chosen solvent is appropriate for this compound. For solid-phase extraction (SPE), check for correct cartridge conditioning, loading, washing, and elution steps. |
| Matrix effects in LC-MS/MS | Matrix components can suppress or enhance the ionization of the analyte. Implement strategies to mitigate matrix effects, such as using a more efficient sample cleanup, employing a different ionization source, or using a stable isotope-labeled internal standard. |
| Low analyte concentration | For samples with expected low concentrations of this compound (e.g., in certain populations), consider using a more sensitive analytical method or a larger sample volume for extraction. |
Issue 2: High Variability in this compound Measurements Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent sample handling | Standardize all sample handling procedures, from collection to analysis. Ensure all samples are treated identically. |
| Pipetting errors | Calibrate and verify the accuracy of your pipettes regularly. Use reverse pipetting for viscous samples. |
| Incomplete vortexing/mixing | Ensure thorough mixing of samples, standards, and reagents at each step. |
| Instrumental instability | Check the performance of your analytical instrument (e.g., LC-MS/MS). Run system suitability tests and quality control samples to ensure the instrument is performing within specifications. |
Data Presentation: Stability of Estrogen Metabolites in Urine
The following table summarizes the stability of various estrogen metabolites, including this compound, in urine under different storage conditions. This data is based on a study measuring fifteen estrogen metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]
| Storage Condition | Duration | Analyte | Percent Change (without Ascorbic Acid) |
| 4°C | 24 hours | This compound | < 1% |
| -80°C | 1 year | This compound | < 1% |
| Freeze-Thaw | 3 cycles | This compound | No consistent loss |
Data adapted from a study on the stability of fifteen estrogen metabolites in urine.[2][4]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Steroid Hormones from Serum/Plasma
This protocol provides a general workflow for the extraction of steroid hormones, which can be adapted for this compound.
Materials:
-
Serum or plasma sample
-
Internal standard solution
-
Formic acid (0.5% in water)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw serum/plasma samples on ice.
-
To 100 µL of serum/plasma, add the internal standard.
-
Add 400 µL of 0.5% formic acid in water.
-
Vortex and centrifuge to precipitate proteins.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 100 µL of 50% methanol).
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound from biological samples.
Estrogen Receptor Signaling Pathway
Caption: Simplified overview of estrogen receptor signaling pathways.
References
- 1. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. "Stability of 15 estrogens and estrogen metabolites in urine samples un" by Barbara J. Fuhrman, Xia Xu et al. [digitalcommons.cedarville.edu]
Technical Support Center: Troubleshooting Poor Signal in 16-Ketoestradiol Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of poor signal intensity during the mass spectrometry analysis of 16-Ketoestradiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor signal intensity for this compound?
Poor signal intensity in the mass spectrometry analysis of this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized as:
-
Suboptimal Ionization: this compound, like other estrogens, can have low ionization efficiency. The choice of ionization source and its settings are critical.
-
Sample Preparation Issues: Inefficient extraction from the sample matrix, loss of analyte during cleanup, or the presence of interfering substances can significantly reduce the signal.
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound, leading to a suppressed signal.
-
Adduct Formation: The formation of various adducts (e.g., sodium, potassium) can distribute the ion signal across multiple m/z values, reducing the intensity of the desired protonated or deprotonated molecule.
-
Fragmentation Issues: Inappropriate collision energy settings in MS/MS experiments can lead to either insufficient fragmentation or excessive fragmentation, resulting in a weak signal for the target product ions.
-
Instrumental Problems: General mass spectrometer issues such as a dirty ion source, incorrect tuning and calibration, or problems with the detector can all lead to poor signal intensity.
Q2: Which ionization technique is best for this compound analysis?
The optimal ionization technique for this compound depends on the specific instrument and experimental goals. Here's a comparison of common techniques:
| Ionization Technique | Polarity | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Positive or Negative | Widely available, good for polar compounds. | Can be prone to ion suppression from matrix effects. |
| Atmospheric Pressure Chemical Ionization (APCI) | Positive or Negative | Less susceptible to matrix effects than ESI, suitable for less polar compounds. | May cause in-source fragmentation. |
| Atmospheric Pressure Photoionization (APPI) | Positive or Negative | Can be more sensitive than ESI and APCI for certain non-polar compounds. | Less commonly available. |
For estrogens, including this compound, derivatization is often employed to improve ionization efficiency, particularly for achieving low detection limits.
Q3: What is derivatization and why is it important for this compound analysis?
Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For this compound, which has a ketone group and hydroxyl groups, derivatization can significantly improve signal intensity by:
-
Increasing Ionization Efficiency: Attaching a readily ionizable group to the this compound molecule enhances its signal in the mass spectrometer.
-
Improving Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in liquid chromatography.
-
Enhancing Fragmentation Specificity: The derivatizing agent can direct fragmentation in MS/MS analysis, producing characteristic product ions and improving specificity.
Common derivatization strategies for estrogens involve targeting the phenolic hydroxyl group or the ketone group. For ketolic estrogens, derivatization with reagents like hydroxylamine can be effective.
Troubleshooting Guides
Problem 1: Weak or no signal for the [M+H]+ or [M-H]- ion of this compound.
This is a common issue that can be addressed by systematically evaluating the entire analytical process. The following troubleshooting workflow can help identify the root cause.
Technical Support Center: Optimizing 16-Ketoestradiol ELISA Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize antibody specificity for 16-Ketoestradiol ELISA experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound ELISA experiments, offering potential causes and solutions in a direct question-and-answer format.
| Problem | Possible Cause(s) | Solution(s) |
| High Background | 1. Insufficient Washing: Residual enzyme-conjugate remains in wells.[1] 2. Ineffective Blocking: Non-specific binding of antibodies to the plate surface.[1][2] 3. Excessive Antibody/Conjugate Concentration: High concentrations can lead to non-specific binding.[2] 4. Cross-Reactivity: The antibody may be binding to other molecules in the sample matrix or blocking buffer. 5. Prolonged Incubation: Incubation times that are too long can increase non-specific signal.[2] | 1. Optimize Washing: Increase the number of wash cycles and the soaking time between washes. Ensure complete aspiration of wash buffer from wells.[3] 2. Optimize Blocking: Test different blocking buffers (e.g., BSA, casein, non-fat dry milk). Increase blocking incubation time.[2] 3. Titrate Reagents: Perform a checkerboard titration to determine the optimal concentration for the antibody and the this compound conjugate.[4] 4. Add Detergent: Include a mild detergent like Tween-20 (0.05%) in the wash buffer to reduce non-specific interactions. 5. Reduce Incubation Time: Adhere to the recommended incubation times in the protocol. If high background persists, systematically reduce incubation times. |
| Weak or No Signal | 1. Reagent Omission/Error: A key reagent was omitted, added in the wrong order, or prepared incorrectly.[5] 2. Inactive Reagents: The antibody, enzyme conjugate, or substrate may have degraded due to improper storage.[1][5] 3. Insufficient Antibody/Conjugate: The concentration of the primary antibody or the enzyme conjugate is too low. 4. Inhibitors: The presence of enzyme inhibitors (e.g., sodium azide for HRP) in buffers. 5. Incorrect Plate Reader Settings: The wavelength settings on the plate reader are incorrect for the substrate used. | 1. Verify Protocol: Carefully review the protocol to ensure all steps were performed correctly. Prepare fresh reagents. 2. Check Reagent Activity: Test each component individually. Confirm storage conditions and expiration dates.[5] 3. Increase Reagent Concentration: Increase the concentration of the limiting antibody or conjugate. Perform a titration to find the optimal concentration. 4. Use Fresh, Compatible Buffers: Ensure buffers are free of inhibitors. 5. Confirm Reader Settings: Verify the correct wavelength for the substrate (e.g., 450 nm for TMB). |
| High Variability (Poor Duplicates) | 1. Pipetting Inconsistency: Inaccurate or inconsistent pipetting technique. 2. Inadequate Mixing: Reagents, standards, or samples were not mixed thoroughly before addition to wells. 3. Edge Effects: Temperature or evaporation differences between the outer and inner wells of the plate.[3] 4. Contamination: Well-to-well contamination during sample loading or washing. | 1. Refine Pipetting: Use calibrated pipettes and fresh tips for each sample/reagent. Ensure consistent technique. 2. Ensure Homogeneity: Gently vortex or mix all solutions before use. 3. Mitigate Edge Effects: Use a plate sealer during incubations. Avoid using the outermost wells of the plate for critical samples or standards. 4. Careful Handling: Be meticulous during pipetting and washing steps to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: How can I determine and reduce the cross-reactivity of my anti-16-Ketoestradiol antibody with other structurally related steroids?
A1: Cross-reactivity is a critical parameter for antibody specificity, especially when measuring small molecules like steroids which have similar core structures.
-
Determination: To determine cross-reactivity, you must test the antibody's binding to a panel of steroids that are structurally similar to this compound (e.g., Estradiol, Estriol, Estrone). This is done by running a competitive ELISA where the potential cross-reactant is used as the competitor instead of this compound.
-
Calculation: The percentage of cross-reactivity is calculated using the concentrations of this compound and the cross-reactant that cause 50% inhibition of the maximum signal (IC50). % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Reduction: If cross-reactivity is high, you may need to source a more specific monoclonal antibody. The specificity is determined by the antibody's binding pocket and its interaction with the unique functional groups of this compound.[6] Modifying assay conditions, such as buffer pH or ionic strength, can sometimes help favor the specific interaction, but antibody selection is the most crucial factor.
| Cross-Reactivity Data Example | |
| Compound | % Cross-Reactivity |
| This compound | 100% |
| 17β-Estradiol | < 1% |
| Estriol | < 0.5% |
| Estrone | < 0.5% |
| Progesterone | < 0.1% |
| Testosterone | < 0.1% |
Q2: What is a checkerboard titration and why is it important for a competitive ELISA?
A2: A checkerboard titration is an optimization experiment used to determine the ideal concentrations of two interacting components simultaneously.[4][7] In a this compound competitive ELISA, this involves testing various dilutions of the anti-16-Ketoestradiol antibody against various dilutions of the this compound-enzyme conjugate (tracer). The goal is to find the concentrations that provide a strong maximum signal (in the absence of free this compound) while allowing for sensitive competition when the analyte is present. This ensures a wide dynamic range for the standard curve.[4][8]
Q3: Which blocking buffer is best for a steroid ELISA?
A3: The ideal blocking buffer minimizes non-specific binding without interfering with the specific antibody-antigen interaction.[1] Commonly used blockers include Bovine Serum Albumin (BSA), casein, or non-fat dry milk. For steroid ELISAs, which often use antibodies raised against steroid-protein conjugates (like this compound-BSA), it is crucial not to use the same protein for blocking as was used for immunization. For example, if the antibody was raised against a this compound-BSA conjugate, you should avoid using BSA as the blocking agent to prevent the antibody from binding to the blocking protein itself. In such cases, a non-mammalian protein blocker or a synthetic polymer-based blocker would be a better choice.
Experimental Protocols
Protocol 1: Checkerboard Titration for Antibody and Conjugate Optimization
This protocol aims to identify the optimal concentrations of the anti-16-Ketoestradiol antibody and the this compound-HRP conjugate.
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody (if using an indirect format) or leave uncoated for direct binding of the free antibody in solution, depending on your assay design. Block the plate with an appropriate blocking buffer and wash.
-
Antibody Dilution: Prepare a series of dilutions of the anti-16-Ketoestradiol antibody in assay buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000, etc.) down the rows of the plate.
-
Conjugate Dilution: Prepare a series of dilutions of the this compound-HRP conjugate in assay buffer (e.g., 1:5000, 1:10000, 1:20000, 1:40000, etc.) across the columns of the plate.
-
Incubation: Add the corresponding antibody and conjugate dilutions to the wells. Incubate for the recommended time and temperature.
-
Wash: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add TMB substrate to all wells and incubate until color develops.
-
Stop Reaction: Add stop solution.
-
Read Plate: Read the absorbance at 450 nm.
-
Analysis: The optimal combination is the one that yields a high absorbance (e.g., 1.5-2.0 OD) while being on the steep part of both titration curves, indicating that a small change in concentration (i.e., competition from the sample) will result in a significant change in signal.
Protocol 2: Cross-Reactivity Assessment
This protocol determines the specificity of the anti-16-Ketoestradiol antibody.
Methodology:
-
Prepare Standard Curves: Create a standard curve for this compound using serial dilutions (e.g., from 1000 pg/mL to 1 pg/mL).
-
Prepare Competitor Curves: For each potentially cross-reacting steroid, prepare a separate serial dilution series over a broad concentration range.
-
Run Competitive ELISA:
-
Add the anti-16-Ketoestradiol antibody (at its optimized dilution) to all wells of a coated and blocked plate.
-
Add the this compound standards and the dilutions of each potential cross-reactant to their respective wells.
-
Add the this compound-HRP conjugate (at its optimized dilution) to all wells.
-
Incubate, wash, and develop the plate as per the standard protocol.
-
-
Data Analysis:
-
Plot the absorbance vs. log concentration for this compound and for each tested steroid.
-
Determine the IC50 value (concentration required to inhibit 50% of the maximum signal) for this compound and for any compound that shows significant inhibition.
-
Calculate the % cross-reactivity using the formula provided in the FAQ section.
-
Visualizations
Caption: Workflow for a competitive this compound ELISA.
Caption: Logical workflow for troubleshooting high background signal.
References
- 1. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 2. assaygenie.com [assaygenie.com]
- 3. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 4. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 5. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Highly specific anti-estradiol antibodies: structural characterisation and binding diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 8. southernbiotech.com [southernbiotech.com]
Technical Support Center: Optimizing 16-Ketoestradiol Extraction from Tissues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of 16-Ketoestradiol from various tissue samples. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from tissues?
A1: The two most prevalent methods for extracting steroid hormones like this compound from tissues are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that uses immiscible organic solvents to partition the analyte from the aqueous tissue homogenate. SPE employs a solid sorbent material to selectively retain and then elute the analyte, often providing a cleaner extract. A combination of both methods is sometimes used for complex matrices like brain tissue to enhance purification.
Q2: Which solvents are recommended for the extraction of this compound?
A2: The choice of solvent depends on the extraction method and the tissue type. For LLE, moderately polar solvents are effective. Commonly used solvents for steroid extraction include:
-
Acetonitrile: Often used for initial solubilization of the steroid from the tissue homogenate.
-
Hexane: Primarily used for defatting the sample, as lipids can interfere with analysis.
-
Methyl tert-butyl ether (MTBE): A good choice for extracting estrogens from tissue homogenates.
-
Ethyl acetate: Another effective solvent for the extraction of steroid hormones.
For SPE, the choice of solvents for conditioning, washing, and elution will depend on the specific sorbent used (e.g., C18). Methanol and acetonitrile are common elution solvents.
Q3: How can I determine the extraction efficiency of my protocol?
A3: To determine the extraction efficiency, a known amount of a commercially available this compound standard is "spiked" into a control tissue sample before extraction. The concentration of this compound in the final extract of this spiked sample is then measured and compared to the known spiked amount and the endogenous level in an unspiked sample. The following formula can be used:
Extraction Efficiency (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
Q4: What are the critical pre-analytical steps to ensure accurate quantification?
A4: Proper sample handling before extraction is crucial. Key considerations include:
-
Rapid Freezing: Tissues should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C to prevent degradation of this compound.
-
Homogenization: Tissues must be thoroughly homogenized, typically on ice, to ensure efficient extraction.
-
Internal Standards: The use of a stable isotope-labeled internal standard (e.g., d3-16-Ketoestradiol) is highly recommended. It should be added to the sample before homogenization to correct for analyte loss during the entire sample preparation and analysis process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | 1. Incomplete tissue homogenization: The analyte is not fully accessible to the extraction solvent. 2. Inappropriate solvent selection: The chosen solvent may have poor solubility for this compound. 3. Suboptimal pH: The pH of the aqueous phase in LLE can affect the partitioning of the analyte. 4. Insufficient mixing/vortexing: Inadequate contact between the sample and the extraction solvent. 5. Analyte degradation: Instability of this compound during the extraction process. | 1. Optimize the homogenization technique (e.g., increase time, use a more powerful homogenizer). 2. Test different extraction solvents or solvent mixtures. Given that this compound is slightly soluble in ethanol and methanol, these could be components of the extraction solvent system. 3. Adjust the pH of the tissue homogenate to optimize partitioning. 4. Increase the vortexing time or use a mechanical shaker. 5. Keep samples on ice throughout the procedure and minimize exposure to light and air. |
| High Variability Between Replicates | 1. Inconsistent sample homogenization: Different samples are not homogenized to the same degree. 2. Inaccurate pipetting: Errors in adding solvents or internal standards. 3. Phase separation issues in LLE: Incomplete separation of aqueous and organic layers. 4. SPE cartridge variability: Inconsistent packing or channeling in SPE cartridges. | 1. Standardize the homogenization protocol for all samples. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. Centrifuge at a higher speed or for a longer duration to ensure a clean separation. 4. Use high-quality SPE cartridges from a reputable supplier. |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | 1. Co-elution of interfering compounds: Other molecules from the tissue matrix are not adequately removed and affect the ionization of this compound. 2. High lipid content: Lipids are a major source of matrix effects in tissue analysis. | 1. Improve the clean-up step. This could involve using a more rigorous SPE protocol with different wash steps or employing a two-step extraction (LLE followed by SPE). 2. Incorporate a lipid removal step, such as a hexane wash, in the LLE protocol. |
| Poor Peak Shape in Chromatography | 1. Incompatible reconstitution solvent: The final extract is dissolved in a solvent that is too strong compared to the initial mobile phase. 2. Presence of particulates: Small particles from the tissue extract can clog the column. | 1. Evaporate the final extract to dryness and reconstitute in the initial mobile phase or a weaker solvent. 2. Centrifuge the final extract before injection or use a filter vial. |
Quantitative Data on Extraction Efficiency
While specific data for this compound extraction from tissues is limited in the literature, the following table summarizes representative recovery rates for similar steroid hormones from tissue matrices. These values can serve as a benchmark for optimizing your this compound extraction protocol.
| Analyte | Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Estradiol | Brain | Ether Extraction followed by SPE | 76 - 89.5 | [1] |
| Various Steroids | Breast Cancer Tissue | Liquid-Liquid Extraction & Sephadex Chromatography | 76 - 110 | [2] |
| Various Steroids | Tissue Homogenates | Liquid-Liquid Extraction | 89.7 - 107.9 |
Experimental Protocols
Recommended Protocol for this compound Extraction from Adipose or Breast Tissue (Combined LLE and SPE)
This protocol is a synthesized "best-practice" approach based on established methods for steroid hormone extraction from fatty tissues. It is crucial to validate this protocol in your own laboratory with your specific equipment and samples.
1. Sample Preparation and Homogenization:
-
Weigh approximately 100-200 mg of frozen tissue.
-
On ice, add the tissue to a tube containing 1 mL of ice-cold homogenization buffer (e.g., PBS).
-
Add an appropriate amount of a stable isotope-labeled internal standard for this compound.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue fragments remain.
2. Liquid-Liquid Extraction (LLE) for Initial Extraction and Defatting:
-
To the tissue homogenate, add 3 mL of a 1:1 (v/v) mixture of acetonitrile and hexane.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper acetonitrile layer, which contains the steroids, and transfer it to a new tube. The lower hexane layer containing lipids can be discarded.
-
Repeat the extraction of the remaining aqueous layer with another 2 mL of acetonitrile.
-
Pool the acetonitrile extracts.
3. Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Dilute the pooled acetonitrile extract with water to a final acetonitrile concentration of <5%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the this compound with 2 mL of methanol into a clean collection tube.
4. Final Preparation for LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial.
Visualizing the Workflow and Concepts
General Workflow for this compound Extraction from Tissue
Caption: A step-by-step workflow for extracting this compound from tissue samples.
Troubleshooting Logic for Low Analyte Recovery
Caption: A decision-making diagram for troubleshooting low recovery of this compound.
References
methods to prevent 16-Ketoestradiol degradation during sample prep
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 16-Ketoestradiol during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during sample preparation?
This compound is an active metabolite of the endogenous estrogen, estrone.[1][2] Its stability is a critical concern during sample preparation as it is susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results. Factors such as oxidation, pH, temperature, and interaction with laboratory materials can all contribute to its degradation.
Q2: What are the primary factors that can lead to the degradation of this compound?
The primary factors contributing to the degradation of this compound during sample preparation include:
-
Oxidation: Like other estrogens, especially catechol estrogens, this compound can be susceptible to oxidation.[3]
-
Adsorption: Estrogens are known to adsorb to various laboratory materials, including certain plastics and filters, which can lead to significant sample loss.[4]
-
pH: The pH of the sample and solutions used during extraction can influence the stability and recovery of estrogens.[5]
-
Temperature: Improper storage temperatures and repeated freeze-thaw cycles can lead to the degradation of the analyte.[6]
-
Enzymatic Activity: If samples are not properly handled, residual enzymatic activity can potentially metabolize this compound.
Q3: How should I properly store samples containing this compound to ensure its stability?
Proper storage is crucial for maintaining the integrity of this compound in your samples. Here are the recommended storage conditions:
-
Short-term storage: For storage up to one month, samples should be kept at -20°C.[6]
-
Long-term storage: For storage up to six months, it is recommended to store samples at -80°C.[3][6]
-
Freeze-Thaw Cycles: It is important to avoid repeated freezing and thawing of samples. It is best practice to aliquot samples into smaller volumes for single use.[6]
Q4: Are there any chemical additives that can be used to stabilize this compound in samples?
The addition of antioxidants can help prevent the oxidative degradation of estrogens. Ascorbic acid, at a concentration of 0.1% (w/v), has been traditionally used to stabilize urinary estrogen metabolites and prevent the oxidation of catechol estrogens during processing and storage.[3] While this has not been systematically evaluated for this compound specifically, it is a reasonable preventive measure to consider.
Q5: What types of laboratory equipment and filters are recommended to minimize the loss of this compound due to adsorption?
The choice of laboratory materials is critical to prevent the adsorption of estrogens.
-
Filters: Studies have shown that certain filter materials, such as nylon, can adsorb a significant amount of estrogens.[4] Glass fiber filters are a better alternative as they have been shown to adsorb the lowest amount of estrogens.[4] If filtration is necessary, it is crucial to validate the recovery with your specific filter type.
-
Labware: Whenever possible, use glass or polypropylene labware, as some plastics can contribute to analyte loss. It is also good practice to rinse all labware with a solvent after use to remove any adsorbed analyte.[7]
Q6: How does the pH of the sample affect the stability and recovery of this compound?
The pH of the sample can significantly impact the recovery of estrogens during sample preparation. For estradiol, it has been shown that at a pH below 11, up to 50% of the analyte can be adsorbed on cellulose acetate filters.[5] Therefore, adjusting the pH of the sample to greater than 11 before filtration has been recommended for estradiol to minimize adsorption.[5] While specific studies on this compound are limited, it is advisable to consider pH optimization as part of your method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to improper storage | Ensure samples are stored at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] |
| Adsorption to labware and filters | Use glass or polypropylene labware. For filtration, use glass fiber filters instead of nylon or other adsorptive materials.[4] Validate recovery with your chosen materials. | |
| Oxidative degradation | Consider adding an antioxidant like ascorbic acid (0.1% w/v) to your samples, especially if they will be stored or processed over an extended period.[3] | |
| Incorrect pH during extraction | Optimize the pH of your sample and extraction buffers. For similar estrogens, a pH > 11 has been shown to reduce adsorption to filters.[5] | |
| Inefficient extraction | Optimize your extraction protocol (LLE or SPE). Ensure appropriate solvent selection and elution volumes. |
Experimental Protocols
Generalized Protocol for Solid-Phase Extraction (SPE) of this compound
This is a generalized protocol and should be optimized for your specific sample matrix and analytical method.
-
Sample Pre-treatment:
-
Thaw frozen samples on ice.
-
Vortex the sample to ensure homogeneity.
-
If the sample contains particulates, centrifuge to separate the solid material.
-
Consider adding an internal standard at this stage.
-
If necessary, adjust the pH of the sample.
-
-
SPE Cartridge Conditioning:
-
Select an appropriate SPE cartridge (e.g., C18).
-
Condition the cartridge by passing methanol through it, followed by equilibration with water or an appropriate buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.
-
-
Elution:
-
Elute the this compound from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile). Collect the eluate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS).
-
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. glpbio.com [glpbio.com]
- 7. Evaluation of Analytical Chemical Methods for Detection of Estrogens in the Environment [www2.mst.dk]
Technical Support Center: Minimizing Contamination in Trace Level 16-Ketoestradiol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace level analysis of 16-Ketoestradiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in trace level this compound analysis can originate from various sources throughout the experimental workflow. These are broadly categorized as environmental, sample-related, and system-related.
-
Environmental Contamination: This includes airborne particles, dust, and phthalates from plastics in the laboratory environment.[1] Cardboard and paper products can also contribute to particulate contamination.[1]
-
Sample Collection and Handling Contamination: Contaminants can be introduced from collection tubes, storage containers, and even personal care products used by the handler. Phthalates, commonly found in plastics, are a significant concern as they can interfere with steroid hormone analysis.[2][3]
-
Reagent and Solvent Contamination: Impurities in solvents, reagents, and water can introduce interfering compounds. It is crucial to use high-purity, LC-MS grade solvents and freshly prepared reagents.[4] Microbial growth in aqueous mobile phases can also be a source of contamination.[4][5]
-
Laboratory Equipment and Glassware Contamination: Improperly cleaned glassware, pipette tips, and autosampler vials can leach contaminants or carry over residues from previous analyses.[1][6] Detergents containing phosphates can leave residues that interfere with analysis.[6]
-
LC-MS System Contamination: Carryover from previous injections, contaminated mobile phase reservoirs, tubing, and fittings are common system-related sources.[7][8] The ion source can also become contaminated with involatile components from the sample matrix.[9]
Q2: I am observing unexpected peaks in my chromatogram. How can I identify the source of contamination?
A2: A systematic approach is essential to pinpoint the source of contamination when extraneous peaks appear in your chromatogram. The following troubleshooting workflow can help isolate the issue.
Q3: What are the best practices for cleaning laboratory glassware for trace estrogen analysis?
A3: Meticulous cleaning of all laboratory glassware is critical to prevent contamination.
Recommended Glassware Cleaning Protocol:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., acetone or xylene) to remove organic residues, followed by a thorough rinse with tap water.[6]
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent in hot water.[6][10] Use brushes with plastic or wooden handles to avoid scratching the glass surface.[11]
-
Tap Water Rinse: Rinse thoroughly with tap water at least six times to remove all traces of detergent.[12]
-
Acid Wash: For new glassware or to remove stubborn inorganic residues, soak in a 1% solution of nitric acid or hydrochloric acid for several hours.[11]
-
Deionized Water Rinse: Rinse multiple times (at least 3-4) with deionized or distilled water.[10] For highly sensitive analyses, up to 12 rinses may be necessary.[11]
-
Drying: Air dry on a clean rack.[10] Avoid using paper towels as they can leave fibers.[10] For immediate use, a final rinse with high-purity acetone can expedite drying.[10]
| Cleaning Step | Purpose | Key Considerations |
| Initial Solvent Rinse | Remove organic residues | Use a solvent in which this compound and potential contaminants are soluble. |
| Detergent Wash | Remove bulk contaminants | Use phosphate-free, laboratory-grade detergent.[6] |
| Acid Wash | Remove inorganic residues and neutralize alkaline surfaces on new glass | Handle acids with appropriate safety precautions. |
| Deionized Water Rinse | Remove all traces of cleaning agents | Use high-purity water. |
| Drying | Prepare for use | Avoid introducing contaminants from drying materials. |
Q4: How can I minimize contamination from plastic labware?
A4: While glass is often preferred, plasticware is sometimes unavoidable. To minimize contamination from plastics:
-
Select Appropriate Plastics: Use polypropylene (PP) or polytetrafluoroethylene (PTFE) labware, as they are generally more resistant to leaching than other plastics.
-
Pre-clean Plastics: Rinse disposable plasticware, such as autosampler vials and pipette tips, with a high-purity solvent (e.g., 1% nitric acid followed by reagent water) immediately before use.[1]
-
Avoid Phthalate-Containing Plastics: Be aware of products that may contain phthalates, which are known endocrine disruptors and can interfere with estrogen analysis.[2][3]
-
Test New Lots: Purchase large batches of disposable labware and test a representative sample for potential contaminants before use in critical experiments.[1]
Troubleshooting Guides
Issue: High Background Noise in Mass Spectrometer
| Potential Cause | Troubleshooting Step | Recommended Action |
| Contaminated Mobile Phase | Infuse mobile phase components individually into the MS.[7] | Replace the contaminated solvent or additive with a fresh, high-purity source.[4] |
| Contaminated LC System | Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water). | If contamination persists, clean or replace tubing, fittings, and the injection port. |
| Dirty Ion Source | Inspect the ion source for visible contamination. | Clean the ion source components according to the manufacturer's instructions.[8] |
| Leaching from Plastic Bottles | Replace plastic mobile phase reservoirs with glass bottles. | Always use glass reservoirs for long-term mobile phase storage. |
Issue: Carryover of this compound in Subsequent Blank Injections
| Potential Cause | Troubleshooting Step | Recommended Action |
| Adsorption to Sample Flow Path | Inject a series of solvent blanks with increasing organic solvent concentration. | Optimize the needle wash procedure with a solvent that effectively solubilizes this compound. |
| Contaminated Injection Port/Valve | Disassemble and clean the injector components. | Refer to the instrument manual for the correct cleaning procedure. |
| Column Contamination | Back-flush the column with a strong solvent. | If carryover persists, consider replacing the column. |
Experimental Protocols
Protocol 1: Preparation of Contaminant-Free Mobile Phase
-
Use only LC-MS grade or higher purity solvents (e.g., water, acetonitrile, methanol).[4]
-
Filter aqueous mobile phases through a 0.2 µm filter to remove particulates and microbial growth.[4]
-
Use volatile mobile phase additives such as formic acid or ammonium formate, and use the lowest concentration necessary for good chromatography.[9]
-
Store mobile phases in clean glass reservoirs with covers to prevent airborne contamination.[4]
-
Prepare fresh mobile phases regularly and do not top off old batches.[5]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
A well-optimized SPE protocol can significantly reduce matrix effects and remove potential contaminants.
References
- 1. fda.gov [fda.gov]
- 2. Rapid and sensitive analysis of phthalate metabolites, bisphenol A, and endogenous steroid hormones in human urine by mixed-mode solid-phase extraction, dansylation, and ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine.org [endocrine.org]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. agilent.com [agilent.com]
- 6. nist.gov [nist.gov]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. zefsci.com [zefsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. How to Clean Laboratory Glassware: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Cleaning Laboratory Glassware [sigmaaldrich.com]
- 12. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
Technical Support Center: Optimization of Derivatization for 16-Ketoestradiol GC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of derivatization for 16-Ketoestradiol analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a critical step for the analysis of steroid hormones like this compound by GC-MS. Due to its polar functional groups (hydroxyl and keto groups), this compound has low volatility and is thermally unstable. Derivatization chemically modifies these polar groups, making the molecule more volatile and stable at the high temperatures required for GC analysis. This process leads to improved chromatographic peak shape, enhanced sensitivity, and more informative mass spectra.
Q2: What is the most common derivatization strategy for keto-steroids like this compound?
A2: The most common and effective strategy is a two-step derivatization process:
-
Methoximation: This step targets the ketone (keto) group. The keto group is protected by converting it into a methoxime (MO) derivative. This is crucial to prevent the formation of multiple enol-isomers during the subsequent silylation step, which would otherwise result in multiple chromatographic peaks for a single analyte, complicating quantification.[1]
-
Silylation: This second step targets the hydroxyl groups. A silylating reagent replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the steroid.[1][2]
Q3: Which silylating reagents are commonly used for estrogens?
A3: Several silylating reagents are available, with the most common being N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][3] These are often used with a catalyst, such as trimethylchlorosilane (TMCS), to enhance their reactivity, especially for sterically hindered hydroxyl groups.[2][3] The choice of reagent can impact reaction efficiency and derivative stability.[2]
Q4: How can I optimize the derivatization reaction?
A4: Optimization involves systematically adjusting reaction parameters to achieve the highest yield of a stable derivative. Key parameters to optimize include:
-
Reagent Selection and Concentration: Comparing different silylating reagents (e.g., BSTFA vs. MSTFA) and the use of catalysts (e.g., TMCS, pyridine).
-
Reaction Temperature: Typically ranges from 60°C to 80°C.
-
Reaction Time: Can vary from 30 minutes to several hours.
-
Solvent: Aprotic solvents like pyridine or acetonitrile are commonly used.
It is recommended to perform a Design of Experiments (DoE) to efficiently find the optimal conditions for your specific application.[4][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization and GC-MS analysis of this compound.
Problem 1: Low or No Peak for this compound
| Possible Cause | Solution |
| Incomplete Derivatization | - Ensure both methoximation and silylation steps are carried out under optimal conditions (see experimental protocols).- Verify the freshness and purity of your derivatizing reagents. Silylating reagents are moisture-sensitive.[1]- Consider adding a catalyst like TMCS to your silylation mixture to improve the derivatization of sterically hindered groups.[2] |
| Analyte Degradation | - Ensure the keto group is protected by methoximation before silylation to prevent degradation at high temperatures.[1]- Avoid overly harsh temperature conditions during derivatization and injection. |
| Presence of Moisture | - Ensure that all glassware is thoroughly dried and that samples are completely dry before adding derivatization reagents. Lyophilization (freeze-drying) is an effective method for water removal.[6]- Use anhydrous solvents and store reagents in a desiccator. |
| Active Sites in the GC System | - Use a deactivated inlet liner and a high-quality, inert GC column.- Regularly replace the septum and liner to prevent the buildup of active sites. |
Problem 2: Multiple Peaks for a Single Analyte
| Possible Cause | Solution |
| Incomplete Methoximation | - If the keto group is not fully protected, tautomerization can occur during silylation, leading to the formation of multiple enol-TMS isomers.[1]- Optimize the methoximation step by adjusting the reaction time and temperature. |
| Side Reactions | - The choice of solvent can influence the derivatization reaction. For some estrogens, using pyridine as a solvent can help in the formation of a single, stable derivative.[7] |
| Degradation in the Injector | - High injector temperatures can sometimes cause the degradation of derivatives.- Optimize the injector temperature to ensure efficient volatilization without causing degradation. |
Problem 3: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Solution |
| Active Sites in the System | - As mentioned previously, active sites in the inlet or column can lead to peak tailing.- Ensure proper deactivation of all surfaces in the sample path. |
| Column Overload | - Injecting too much sample can lead to peak fronting.- Reduce the injection volume or dilute the sample. |
| Inappropriate GC Conditions | - Optimize the GC oven temperature program and carrier gas flow rate. |
Data Presentation
Table 1: Comparison of Common Silylating Reagents for Estrogen Analysis
| Reagent | Target Functional Groups | Advantages | Disadvantages |
| BSTFA | Hydroxyls, Carboxyls | Good general-purpose reagent, volatile by-products.[2] | Less reactive than MSTFA for hindered groups.[2] |
| MSTFA | Hydroxyls, Carboxyls, Amines | More volatile by-products than BSTFA, good for trace analysis.[2][3] | Can be less reactive for hindered hydroxyls without a catalyst.[2] |
| BSTFA + 1% TMCS | Hydroxyls, Carboxyls, Enolizable Ketones | Increased reactivity for hindered groups and promotes enolization of ketones.[2][3] | TMCS is highly sensitive to moisture and can produce corrosive HCl.[2] |
| MSTFA + NH₄I + Dithioerythritol | Hydroxyls, Carboxyls, Enolizable Ketones | Highly reactive, effective for both hydroxyl and keto groups.[8] | More complex reagent mixture to prepare. |
Table 2: Optimization Parameters for Derivatization of Keto-Steroids
| Parameter | Typical Range | Considerations |
| Methoximation Temperature | 60 - 80°C | Higher temperatures can speed up the reaction but may risk analyte degradation. |
| Methoximation Time | 30 - 90 minutes | Ensure sufficient time for the reaction to go to completion.[9] |
| Silylation Temperature | 60 - 80°C | Similar to methoximation, balance reaction speed with analyte stability.[1] |
| Silylation Time | 30 - 60 minutes | Longer times may be needed for sterically hindered hydroxyl groups.[1] |
| Reagent Volume | 50 - 100 µL | Use a sufficient excess of the derivatizing reagent to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Two-Step Methoximation-Silylation of this compound
This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.
1. Sample Preparation:
-
Ensure the extracted this compound sample is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen. The absence of water is critical for successful derivatization.[1]
2. Methoximation:
-
Add 50 µL of methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine) to the dried sample.
-
Tightly cap the vial and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.[1] This step protects the ketone group.
3. Silylation:
-
After incubation, allow the vial to cool to room temperature.
-
Add 100 µL of a silylating reagent, for example, BSTFA with 1% TMCS.
-
Tightly recap the vial and vortex for 30 seconds.
-
Incubate the mixture at 70°C for 30 minutes.[2] This step derivatizes the hydroxyl groups.
4. GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Depending on the expected concentration, a dilution with a suitable solvent like hexane may be necessary.
Visualizations
Caption: A generalized workflow for the two-step derivatization of this compound for GC-MS analysis.
Caption: A decision tree for troubleshooting low signal intensity in the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine: Variability intervals in a population of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. A new silylation reagent dimethyl(3,3,3-trifluoropropyl)silyldiethylamine for the analysis of estrogenic compounds by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of 16-Ketoestradiol measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of 16-Ketoestradiol measurements.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring this compound?
A1: The primary challenges in measuring this compound include its low physiological concentrations, potential for cross-reactivity with other structurally similar estrogens in immunoassays, and the need for highly sensitive and specific analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). For instance, direct immunoassays may lack the specificity required to distinguish between various estrogen metabolites, potentially leading to overestimated or inaccurate results.[1][2]
Q2: What is the stability of this compound and how should it be stored?
A2: this compound is a solid with good stability when stored correctly. For long-term storage, it is recommended to store the compound at -20°C, where it can be stable for at least four years.[3] Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[4] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is slightly soluble in DMSO, ethanol, and methanol.[3] To enhance solubility, gentle warming of the solution to 37°C and sonication in an ultrasonic bath can be employed.[4]
Q4: Which analytical method is preferred for this compound quantification?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and specific quantification of this compound, especially at low concentrations.[5] Immunoassays like ELISA can be used for screening but are prone to cross-reactivity with other estrogen metabolites.[1][2]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during this compound measurements using ELISA and LC-MS/MS.
ELISA Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Non-specific binding. | 1. Increase the number of wash cycles and ensure complete aspiration of wash buffer. 2. Optimize the antibody concentration through titration. 3. Use a suitable blocking buffer and ensure adequate incubation time. |
| Low or No Signal | 1. Reagent degradation. 2. Incorrect reagent preparation or addition sequence. 3. Low antibody affinity for this compound. | 1. Check the expiration dates of all reagents and store them under recommended conditions. 2. Carefully review the protocol and ensure all steps are followed correctly. 3. Use a highly specific monoclonal or affinity-purified polyclonal antibody. |
| High Variability (Poor Reproducibility) | 1. Inconsistent pipetting. 2. Temperature fluctuations during incubation. 3. "Edge effects" in the microplate. | 1. Ensure pipettes are calibrated and use consistent pipetting techniques. 2. Use a temperature-controlled incubator and avoid stacking plates. 3. Ensure even temperature distribution across the plate and consider not using the outer wells if the problem persists. |
| Poor Standard Curve | 1. Improper standard preparation. 2. Standard degradation. | 1. Ensure accurate serial dilutions of the this compound standard. 2. Prepare fresh standards for each assay and store the stock solution appropriately. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | 1. Inefficient ionization of this compound. 2. Matrix effects (ion suppression). 3. Suboptimal sample preparation. | 1. Consider derivatization of the keto group with reagents like hydroxylamine to improve ionization efficiency.[5] 2. Improve sample cleanup, use an internal standard, or dilute the sample. 3. Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to improve recovery. |
| Peak Tailing or Splitting | 1. Column degradation. 2. Incompatible mobile phase. | 1. Replace the analytical column. 2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. |
| Inconsistent Retention Time | 1. Fluctuation in mobile phase composition. 2. Column temperature variation. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a stable temperature. |
| High Background Noise | 1. Contaminated mobile phase or system. 2. Matrix interference. | 1. Use high-purity solvents and flush the LC system. 2. Enhance sample preparation to remove interfering substances. |
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis
This protocol describes a general procedure for the extraction of this compound from serum or plasma.
Materials:
-
Serum or plasma sample
-
Internal Standard (e.g., deuterated this compound)
-
Methyl tert-butyl ether (MTBE)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Spike the serum/plasma sample with the internal standard.
-
Perform a liquid-liquid extraction by adding MTBE, vortexing, and centrifuging to separate the layers.
-
Collect the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of methanol/water.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of methanol in water to remove polar impurities.
-
Elute the this compound with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Derivatization of this compound for Enhanced LC-MS/MS Sensitivity
To improve the ionization efficiency and thus the sensitivity of detection, derivatization of the keto group can be performed.
Materials:
-
Extracted this compound sample
-
Hydroxylamine hydrochloride solution
-
Pyridine
-
Heating block
Procedure:
-
To the dried sample extract, add a solution of hydroxylamine hydrochloride in pyridine.
-
Incubate the mixture at 60°C for 1 hour.
-
After incubation, the sample is ready for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes typical assay validation parameters for the measurement of estrogen metabolites by LC-MS/MS. These values are illustrative and may vary depending on the specific laboratory, instrumentation, and protocol.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Limit of Detection (LOD) | 0.5 - 5.0 pg/mL | |
| Limit of Quantification (LOQ) | 1.0 - 10.0 pg/mL | |
| Intra-assay Precision (%CV) | < 10% | [6] |
| Inter-assay Precision (%CV) | < 15% | [6] |
| Recovery (%) | 85 - 115% | [6] |
Visualizations
Caption: A typical workflow for an indirect ELISA for this compound measurement.
Caption: A logical troubleshooting workflow for common LC-MS/MS issues.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Simultaneous analysis by LC-MS/MS of 22 ketosteroids with hydroxylamine derivatization and underivatized estradiol from human plasma, serum and prostate tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of 17 β-estradiol in pharmaceutical preparation by UV spectrophotometry and high performance liquid chromatography methods - Arabian Journal of Chemistry [arabjchem.org]
selecting appropriate internal standards for 16-Ketoestradiol analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-Ketoestradiol analysis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate type of internal standard for the quantitative analysis of this compound by LC-MS/MS?
A1: For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of this compound is the gold standard. A deuterated version, such as this compound-d5, is a commercially available and suitable option. SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution is critical for correcting variations in extraction efficiency, matrix effects, and instrument response. While structurally similar compounds can be used if a SIL is unavailable, they may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.
Q2: I can't find a commercially available ¹³C-labeled this compound. Is a deuterated standard a reliable alternative?
A2: Yes, a deuterated internal standard like this compound-d5 is a reliable and widely used alternative to ¹³C-labeled standards. While ¹³C-labeled standards are sometimes preferred to completely avoid the potential for chromatographic separation from the analyte (isotope effect) and H/D back-exchange, a well-designed deuterated standard with deuterium atoms on stable positions of the molecule is highly effective. For this compound-d5, the deuterium labels are typically on non-exchangeable carbon atoms, minimizing the risk of H/D exchange. It is always recommended to verify the co-elution of the analyte and the deuterated internal standard during method development.
Q3: At what stage of the experimental workflow should I add the internal standard?
A3: The internal standard should be added as early as possible in the sample preparation process. For serum or plasma samples, this means adding the internal standard to the biological matrix before any extraction steps (e.g., protein precipitation or liquid-liquid extraction). Adding the internal standard at the beginning ensures that it experiences the same potential for loss as the analyte throughout the entire sample preparation procedure, thus accurately correcting for these variations.
Q4: What are the key parameters to consider when setting up the MRM transitions for this compound and its deuterated internal standard?
A4: The key parameters for setting up Multiple Reaction Monitoring (MRM) transitions are the precursor ion (Q1) and the product ion (Q3). The precursor ion is typically the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). For this compound, with a molecular weight of 286.37 g/mol , the [M+H]⁺ would be m/z 287.2. The product ions are fragments of the precursor ion generated by collision-induced dissociation (CID). You should select a few of the most intense and specific product ions for both the analyte and the internal standard. For this compound-d5, the precursor ion will be shifted by 5 Da to m/z 292.2. The product ions may or may not show the same mass shift depending on where the fragmentation occurs relative to the deuterium labels. It is crucial to optimize the collision energy for each transition to achieve the best sensitivity.
Troubleshooting Guide
Issue 1: High Variability in Internal Standard Peak Area Across a Batch
-
Question: My this compound-d5 peak area is highly variable between samples in the same run. What could be the cause?
-
Answer: High variability in the internal standard peak area can be attributed to several factors:
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of the internal standard solution into each sample. Incomplete or inconsistent extraction can also lead to variability. Review your liquid-liquid or solid-phase extraction protocol for consistency.
-
Autosampler Issues: Check for air bubbles in the autosampler syringe and ensure consistent injection volumes. Carryover from a previous high-concentration sample can also cause sporadic increases in the internal standard signal.
-
MS Ion Source Instability: A dirty or improperly positioned electrospray needle can lead to fluctuating ionization efficiency. Regular cleaning and maintenance of the ion source are crucial.
-
Issue 2: Poor Peak Shape for the Internal Standard
-
Question: The peak for my this compound-d5 is tailing or splitting. How can I resolve this?
-
Answer: Poor peak shape can compromise integration and affect the precision of your results. Consider the following:
-
Injection Solvent Mismatch: If the solvent used to reconstitute your final extract is significantly stronger than the initial mobile phase, it can cause peak distortion. Try to match the reconstitution solvent to the initial mobile phase composition as closely as possible.
-
Column Overload: While less common for an internal standard at a fixed concentration, injecting too high a concentration can lead to peak front
-
Validation & Comparative
A Comparative Guide to the Analytical Validation of a Novel Method for 16-Ketoestradiol Quantification
This guide provides a comprehensive comparison of a new liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16-Ketoestradiol against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document outlines the performance, experimental protocols, and validation of this new method, offering a robust tool for assessing its suitability for various research applications.
Introduction to this compound Analysis
This compound is an active metabolite of the endogenous estrogen, estrone.[1][2][3] Accurate and sensitive measurement of this compound and other estrogen metabolites is crucial for understanding their roles in various physiological and pathological processes, including hormone-dependent cancers. While traditional immunoassays have been used for estrogen quantification, they can be limited by cross-reactivity and lower specificity.[4][5] Consequently, mass spectrometry-based methods, particularly LC-MS/MS, have become the gold standard for their high sensitivity, specificity, accuracy, and precision in steroid hormone analysis.[4]
This guide focuses on a newly developed stable isotope dilution LC-MS/MS method for the simultaneous measurement of 15 estrogens and their metabolites, including this compound, in human serum and urine.[4] We will compare its performance characteristics with established methods like Gas Chromatography-Mass Spectrometry (GC-MS) and traditional immunoassays.
Performance Comparison of Analytical Methods
The following table summarizes the key performance indicators of the new LC-MS/MS method in comparison to other analytical techniques for estrogen analysis.
| Parameter | New LC-MS/MS Method | Conventional GC-MS | Immunoassays (RIA, EIA, ELISA) |
| Analyte(s) | Simultaneously measures 15 estrogens and estrogen metabolites, including this compound.[4] | Typically measures a smaller panel of estrogens and their metabolites.[5] | Usually measures a single analyte (e.g., total estrogens or a specific estrogen). |
| Limit of Detection (LOD) | ~0.8 pg/mL serum (<3 fmol/mL)[4] | Varies, but generally in the low pg/mL range. | Higher, often in the pg/mL to ng/mL range. |
| Lower Limit of Quantitation (LLOQ) | 8 pg/mL serum (26.5-29.6 fmol/mL)[4] | Typically in the range of 0.5–5 pg/mL for estrone and estradiol.[5] | Generally higher than MS-based methods. |
| Accuracy (Recovery) | 91-113%[4] | Generally high, but can be affected by derivatization steps. | Can be affected by cross-reactivity with other steroids. |
| Precision (CV%) | ≤5% for nearly all estrogen metabolites[4] | Good, but can be influenced by sample preparation complexity. | Typically higher CVs compared to MS methods. |
| Specificity | High, based on mass-to-charge ratio and fragmentation patterns.[4] | High, based on retention time and mass spectra.[5] | Can be limited by antibody cross-reactivity.[5] |
| Linearity | Linear over a 10³-fold concentration range[4] | Good, but may require a narrower calibration range. | Often exhibits a non-linear response. |
| Sample Volume | < 0.5 mL of serum or urine[4] | Can require larger sample volumes. | Typically requires small sample volumes. |
| Sample Preparation | Requires hydrolysis, extraction, and a single derivatization step.[4] | Often requires more extensive sample clean-up and derivatization.[5] | Minimal sample preparation is often required. |
Experimental Protocols
This protocol outlines the key steps for the simultaneous measurement of 15 estrogens and their metabolites in human urine.[4]
-
Sample Preparation:
-
To 0.5 mL of urine, add isotopically labeled internal standards.
-
Perform enzymatic hydrolysis to measure total (glucuronidated + sulfated + unconjugated) estrogen metabolites.
-
Extract the analytes from the matrix.
-
Perform a single chemical derivatization step.
-
-
LC-MS/MS Analysis:
-
Inject 10% of the prepared sample onto the LC column.
-
Separate the estrogen metabolites using a high-performance liquid chromatography system.
-
Detect and quantify the analytes using a tandem mass spectrometer in a sensitive and specific manner.
-
Methodology Workflow and Signaling Pathway Diagrams
Caption: Workflow for this compound analysis by LC-MS/MS.
Caption: Simplified pathway of this compound formation.
Conclusion
The new LC-MS/MS method for the simultaneous analysis of 15 estrogen metabolites, including this compound, offers significant advantages over traditional analytical techniques. Its high sensitivity, specificity, accuracy, and precision, combined with a relatively simple and rapid sample preparation protocol, make it a superior choice for comprehensive estrogen profiling in clinical and research settings. The ability to measure a wide range of metabolites in a single run provides a more complete picture of estrogen metabolism, which is essential for advancing our understanding of hormone-related diseases. Researchers, scientists, and drug development professionals can confidently utilize this validated method for reliable and accurate quantification of this compound and other key estrogens.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 16-Ketoestradiol and 16α-hydroxyestrone
For researchers, scientists, and drug development professionals, understanding the nuanced differences between estrogen metabolites is critical for advancing therapeutic strategies and toxicological assessments. This guide provides an objective comparison of the biological activities of two such metabolites: 16-Ketoestradiol and 16α-hydroxyestrone, supported by experimental data and detailed methodologies.
Introduction to the Compounds
This compound and 16α-hydroxyestrone are both endogenous metabolites of estrone. While structurally similar, their distinct functional groups at the C16 and C17 positions of the steroid nucleus lead to significant differences in their biological activities, particularly concerning their estrogenic potency and interaction with estrogen receptors (ERs). 16α-hydroxyestrone is recognized as a potent estrogen, whereas this compound is generally considered a weak or "impeded" estrogen.[1][2]
Comparative Biological Activity Data
The following table summarizes the key quantitative data regarding the estrogenic activity and receptor binding of this compound and 16α-hydroxyestrone.
| Biological Parameter | This compound | 16α-hydroxyestrone | Reference Compound (Estradiol) |
| Estrogenic Potency (Uterotrophic Assay) | Very weak; approximately 1/1000th the potency of Estradiol[1] | Potent; maximal uterotrophic effect equivalent to Estradiol | High |
| Estrogen Receptor (ER) Binding Affinity | IC50 (human ERα): 112.2 nM[3]IC50 (human ERβ): 50.1 nM[3] | Relative Binding Affinity (rat uterine ER): 2.8% of Estradiol | High affinity for both ERα and ERβ |
| MCF-7 Cell Proliferation | Data not available | Stimulates cell proliferation comparable to Estradiol[4]; 10 nM concentration caused an 8-fold increase in DNA synthesis compared to control[5] | Potent stimulator of proliferation |
| Vaginal Estrogenic Potency | Reported to have anti-estrogenic activity in a mouse vaginal cornification assay[3] | 25% of the potency of Estradiol | High |
| Receptor Interaction | Binds preferentially to ERβ over ERα[3] | Binds covalently and irreversibly to the ER, fails to down-regulate the receptor[4][6][7] | Binds non-covalently |
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-Estradiol.
Protocol Outline:
-
Preparation of Rat Uterine Cytosol: Uteri from immature female rats are homogenized in a buffer (e.g., TEDG: Tris-HCl, EDTA, dithiothreitol, glycerol) and centrifuged to obtain the cytosolic fraction containing the estrogen receptors.[8]
-
Competitive Binding Reaction: A constant concentration of [³H]-Estradiol and uterine cytosol (containing ERs) are incubated with increasing concentrations of the unlabeled competitor (this compound or 16α-hydroxyestrone).[8]
-
Separation of Bound and Free Ligand: The reaction mixture is incubated with a separation agent, such as hydroxylapatite (HAP), which binds the receptor-ligand complexes.[8] The mixture is then centrifuged, and the supernatant containing the free radiolabeled ligand is removed.
-
Quantification: The amount of radioactivity in the pellet (bound [³H]-Estradiol) is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of [³H]-Estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated as: (IC50 of Estradiol / IC50 of test compound) x 100.
Caption: Workflow for a competitive estrogen receptor binding assay.
In Vivo Uterotrophic Assay
This assay is considered the gold standard for assessing the in vivo estrogenic activity of a compound by measuring the increase in uterine weight in immature female rats.
Protocol Outline:
-
Animal Model: Immature female rats (e.g., 21-22 days old) are used as their hypothalamic-pituitary-ovarian axis is not yet fully functional, resulting in low endogenous estrogen levels.[9][10]
-
Dosing: The test compounds (this compound or 16α-hydroxyestrone) are administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (treated with a known estrogen like ethinyl estradiol) are included.[9][11]
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The uteri are excised, trimmed of fat and connective tissue, and weighed (wet weight). The uterine weight can be blotted to obtain a blotted weight, which is often considered more reliable.
-
Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity. The relative potency can be determined by comparing the dose-response curves of the test compounds to that of a reference estrogen.[12]
Caption: Experimental workflow of the in vivo uterotrophic assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This in vitro assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses estrogen receptors.
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Prior to the assay, they are cultured in a medium free of phenol red (a weak estrogen) and supplemented with charcoal-stripped serum to remove endogenous estrogens.[13][14]
-
Seeding: Cells are seeded into 96-well plates at a low density.[13]
-
Treatment: After a period of adaptation to estrogen-free conditions, the cells are treated with various concentrations of the test compounds (this compound or 16α-hydroxyestrone), a vehicle control, and a positive control (Estradiol).[15]
-
Incubation: The cells are incubated for a period of 6 days, with the medium and treatments being refreshed every 2 days.[15]
-
Quantification of Cell Proliferation: Cell proliferation can be measured using various methods, such as direct cell counting, DNA quantification (e.g., using fluorescent dyes like SYBR Green), or metabolic assays (e.g., MTS assay).[16]
-
Data Analysis: The proliferative effect of the test compound is determined by comparing the cell number in treated wells to the vehicle control. The concentration that produces a half-maximal proliferative response (EC50) can be calculated to determine the relative potency.
Caption: Workflow for the MCF-7 cell proliferation assay.
Signaling Pathway
Both this compound and 16α-hydroxyestrone exert their primary effects through binding to and activating estrogen receptors, which are ligand-activated transcription factors. The activated receptor-ligand complex translocates to the nucleus, binds to estrogen response elements (EREs) on the DNA, and modulates the transcription of target genes, ultimately leading to a cellular response.
Caption: Estrogen receptor signaling pathway.
Conclusion
The available data clearly indicate that 16α-hydroxyestrone is a potent estrogen with biological activity comparable to estradiol in stimulating cell proliferation. Its unique covalent binding to the estrogen receptor may contribute to its sustained estrogenic effects. In contrast, this compound is a significantly weaker estrogen, with some evidence suggesting potential antiestrogenic properties under certain conditions. These differences in biological activity underscore the importance of considering the specific metabolic pathways of estrogens in both physiological and pathological contexts. Further research is warranted to fully elucidate the biological role of this compound and to explore the therapeutic potential of modulating the metabolic pathways that lead to the formation of these distinct estrogen metabolites.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of cell cycle and cyclins by 16alpha-hydroxyestrone in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urosphere.com [urosphere.com]
- 11. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 12. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
A Comparative Analysis of the Physiological Effects of 16-Ketoestradiol and Estriol
This guide provides a detailed comparison of the physiological effects of 16-Ketoestradiol and estriol, two endogenous estrogen metabolites. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical and physiological properties based on available experimental data.
Introduction
Estriol (E3) and this compound are both metabolites of estrone and estradiol. While estriol is a well-characterized estrogen, often considered "weak" due to its lower binding affinity for estrogen receptors (ERs), this compound is less studied. Both are products of the same metabolic pathway and share structural similarities, yet they exhibit distinct physiological profiles that are of interest in endocrinology and pharmacology.
Biochemical Properties and Receptor Interactions
The primary mechanism of action for estrogens is through binding to and activating estrogen receptors, primarily ERα and ERβ. The affinity and potency with which these ligands interact with their receptors dictate their physiological effects.
Receptor Binding Affinity and Potency
Data on the relative binding affinity (RBA) and potency of this compound compared to estriol and the primary estrogen, 17β-estradiol (E2), are summarized below.
| Estrogen | Receptor | Relative Binding Affinity (RBA) (%) (Estradiol = 100%) | Uterine Growth Potency (Rat) (Estriol = 1) |
| 17β-Estradiol (E2) | ERα | 100 | ~10 |
| Estriol (E3) | ERα | 1.1 - 15 | 1 |
| This compound | ERα | 1.7 - 28 | 0.8 |
Data compiled from multiple sources.
As the data indicates, both estriol and this compound have a significantly lower binding affinity for ERα compared to 17β-estradiol. Notably, this compound exhibits a slightly higher or comparable binding affinity to ERα than estriol in various studies. However, its in vivo potency for uterine growth is reported to be slightly less than that of estriol.
Experimental Protocols
The following sections detail the methodologies used in key experiments to determine the biochemical and physiological properties of these estrogens.
Protocol 1: Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a reference ligand, typically 17β-estradiol.
Objective: To measure the RBA of this compound and estriol for ERα.
Materials:
-
Purified recombinant human ERα
-
[3H]-17β-estradiol (radiolabeled ligand)
-
Unlabeled 17β-estradiol, estriol, and this compound
-
Assay buffer (e.g., Tris-HCl with protease inhibitors)
-
Hydroxyapatite slurry
Procedure:
-
A constant concentration of purified ERα and [3H]-17β-estradiol is incubated with increasing concentrations of the unlabeled competitor estrogens (17β-estradiol, estriol, or this compound).
-
The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
-
Following incubation, an equal volume of hydroxyapatite slurry is added to each reaction tube to separate receptor-bound from free radioligand.
-
The mixture is vortexed and incubated on ice for 15 minutes.
-
The hydroxyapatite is pelleted by centrifugation, and the supernatant containing the unbound ligand is discarded.
-
The pellet is washed multiple times with assay buffer to remove any remaining free radioligand.
-
The radioactivity in the final pellet, representing the amount of bound [3H]-17β-estradiol, is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of [3H]-17β-estradiol (IC50) is determined.
-
The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100%.
Caption: Workflow for a competitive estrogen receptor binding assay.
Signaling Pathways and Metabolic Fate
The physiological effects of estrogens are not solely determined by their receptor binding affinity but also by their metabolic pathways and the downstream signaling cascades they initiate.
Metabolic Pathway of Estrone
Both this compound and estriol are metabolites of estrone. The metabolic conversion of these estrogens is a key determinant of their local and systemic activity.
Caption: Simplified metabolic pathway of estrone to its key metabolites.
This pathway illustrates that this compound and estriol are closely related, with this compound being a direct precursor to estriol via the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). This interconversion can influence the local concentration and activity of each estrogen in target tissues.
Downstream Estrogen Receptor Signaling
Upon binding to ERα or ERβ, both located in the nucleus, the receptor-ligand complex undergoes a conformational change. This allows the receptor to dimerize and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activators or co-repressors, ultimately modulating gene transcription.
Caption: Classical genomic signaling pathway of estrogen action.
Comparative Summary and Conclusion
While both this compound and estriol are considered weak estrogens compared to 17β-estradiol, they exhibit subtle but potentially significant differences in their biochemical profiles. This compound may have a slightly higher binding affinity for ERα than estriol, yet this does not translate to greater in vivo uterotrophic activity. The metabolic interconversion between these two estrogens further complicates the direct attribution of physiological effects to either compound alone.
For researchers and drug development professionals, understanding these nuances is critical. The choice of using either this compound or estriol in experimental models or as a therapeutic agent should be guided by their distinct receptor interaction profiles and metabolic fates. Further research is warranted to fully elucidate the differential physiological and pathological roles of these two estrogen metabolites.
Comparative Analysis of 16-Ketoestradiol and Estradiol on Gene Expression: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of estrogenic compounds is paramount. This guide provides a comparative analysis of the effects of 16-Ketoestradiol and the primary estrogen, estradiol, on gene expression. While extensive data exists for estradiol, a potent endogenous estrogen, research on the specific gene regulatory effects of this compound, a weaker metabolite, is limited. This guide synthesizes the available information to offer a comparative perspective, highlighting both what is known and the existing knowledge gaps.
Introduction to this compound and Estradiol
Estradiol (E2) is the most potent and prevalent naturally occurring estrogen in humans. It plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. Its effects are mediated primarily through binding to and activating estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors to modulate the expression of a wide array of target genes.
This compound is an endogenous metabolite of estrone and is considered a "weak" or "impeded" estrogen.[1] Its biological potency is significantly lower than that of estradiol.[1] While it binds to both ERα and ERβ, its affinity is lower than that of estradiol.[2] Some studies suggest that this compound may also possess antiestrogenic properties.[2]
Comparative Data on Gene Expression
The following table summarizes a selection of genes that are consistently reported to be either up- or down-regulated by estradiol. This information provides a benchmark for the potent genomic effects of a primary estrogen.
| Gene Symbol | Gene Name | Regulation by Estradiol | Function |
| PGR | Progesterone Receptor | Up-regulated | Transcription factor, key mediator of progesterone action.[3] |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | Up-regulated | Involved in estrogen-induced cancer cell proliferation. |
| TFF1 (pS2) | Trefoil Factor 1 | Up-regulated | Plays a role in mucosal defense and repair. |
| CCND1 | Cyclin D1 | Up-regulated | Key regulator of cell cycle progression.[4] |
| MYC | MYC Proto-Oncogene | Up-regulated | Transcription factor involved in cell proliferation and apoptosis. |
| BCL2 | BCL2 Apoptosis Regulator | Up-regulated | Inhibits apoptosis. |
| SERPINA3 | Serpin Family A Member 3 | Up-regulated | Protease inhibitor, involved in inflammatory responses. |
| IGFBP4 | Insulin Like Growth Factor Binding Protein 4 | Up-regulated | Modulates the activity of insulin-like growth factors. |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Down-regulated | Cell cycle inhibitor. |
| CASP9 | Caspase 9 | Down-regulated | Initiator caspase involved in the intrinsic pathway of apoptosis.[5] |
| TGFB2 | Transforming Growth Factor Beta 2 | Down-regulated | Cytokine involved in cell growth, proliferation, and differentiation. |
| ID2 | Inhibitor Of DNA Binding 2 | Down-regulated | Transcriptional regulator, involved in cell differentiation. |
| JUNB | JunB Proto-Oncogene, AP-1 Transcription Factor Subunit | Down-regulated | Component of the AP-1 transcription factor, involved in proliferation and apoptosis.[6] |
| BTG1 | BTG Anti-Proliferation Factor 1 | Down-regulated | Anti-proliferative protein.[6] |
| BTG2 | BTG Anti-Proliferation Factor 2 | Down-regulated | Anti-proliferative protein.[6] |
| BAK1 | BCL2 Antagonist/Killer 1 | Down-regulated | Pro-apoptotic protein.[6] |
Note: The regulation of these genes can be cell-type specific and dependent on the experimental conditions.
Due to the lack of specific studies on this compound-mediated gene expression, a direct comparison table cannot be provided. Based on its lower binding affinity for estrogen receptors, it is hypothesized that this compound would regulate a similar set of estrogen-responsive genes but with a significantly lower magnitude of change compared to estradiol. Furthermore, its potential antiestrogenic activities suggest it might antagonize the effects of estradiol on certain genes.[2]
Experimental Protocols
To facilitate further research in this area, a standard experimental protocol for analyzing and comparing the effects of estrogenic compounds on gene expression is provided below. This methodology can be applied to directly compare the transcriptomic effects of this compound and estradiol.
Protocol: Comparative Gene Expression Analysis using RNA-Sequencing
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MCF-7 breast cancer cells, Ishikawa endometrial adenocarcinoma cells) in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for at least 48 hours to deplete endogenous steroids.
-
Seed cells in replicate plates for each treatment group (vehicle control, estradiol, this compound).
-
Treat cells with the respective compounds at desired concentrations (e.g., 10 nM for estradiol) for a specified time course (e.g., 6, 24, 48 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and RNA-Sequencing:
-
Prepare sequencing libraries from the extracted RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (e.g., >20 million).
-
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like HTSeq-count or Salmon.
-
Perform differential gene expression analysis between treatment groups and the vehicle control using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and log2 fold change > 1 or < -1).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Estradiol exerts its genomic effects through both classical and non-classical signaling pathways. The classical pathway involves the binding of estradiol to nuclear estrogen receptors, leading to their dimerization, translocation to the nucleus, and binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. Non-classical pathways can involve ERs tethering to other transcription factors or rapid, non-genomic signaling initiated from membrane-associated ERs.
Given that this compound also binds to estrogen receptors, it is presumed to act through similar genomic pathways, albeit with lower efficacy. The following diagrams illustrate the established signaling pathway for estradiol and a putative pathway for this compound.
Caption: Estradiol Signaling Pathway.
Caption: Putative this compound Signaling.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative gene expression study.
Caption: Comparative Gene Expression Workflow.
Conclusion and Future Directions
While estradiol's role in gene regulation is well-established, the specific effects of this compound remain largely uncharacterized. Based on its biochemical properties, it is likely a less potent activator of estrogen-responsive genes and may exhibit antagonistic effects under certain conditions. Direct comparative studies using modern transcriptomic techniques are necessary to fully elucidate the gene expression profile of this compound and to understand its physiological and potential pharmacological significance. The experimental framework provided in this guide offers a robust approach for conducting such essential research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Estradiol up-regulates estrogen receptor and progesterone receptor gene expression in specific ovine uterine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Profiling of estrogen up- and down-regulated gene expression in human breast cancer cells: insights into gene networks and pathways underlying estrogenic control of proliferation and cell phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Navigating the Nuances of Estrogen Metabolism: A Comparative Analysis in the Context of Elevated 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of estrogen metabolite profiles, with a special focus on scenarios characterized by high levels of 16-Ketoestradiol. Understanding these profiles is crucial for research into hormonal balance, cancer biology, and the development of targeted endocrine therapies. This document presents quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways to facilitate a deeper understanding of estrogen's complex metabolic network.
Comparative Analysis of Estrogen Metabolite Profiles
The following table summarizes urinary concentrations of key estrogen metabolites, providing a baseline profile from healthy adult males. This data, derived from a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers a snapshot of typical metabolite distribution. In contexts of elevated this compound, it is hypothesized that shifts would be observed in the relative concentrations of metabolites within the 16-hydroxylation pathway.
| Metabolite Category | Estrogen Metabolite | Mean Concentration (ng/mg creatinine) in Healthy Males |
| Parent Estrogens | Estrone (E1) | 2.65 |
| Estradiol (E2) | 0.83 | |
| 2-Hydroxylation Pathway | 2-Hydroxyestrone (2-OHE1) | 1.34 |
| 2-Hydroxyestradiol (2-OHE2) | 0.23 | |
| 2-Methoxyestrone (2-MeOE1) | 0.49 | |
| 4-Hydroxylation Pathway | 4-Hydroxyestrone (4-OHE1) | 0.20 |
| 16-Hydroxylation Pathway | 16α-Hydroxyestrone (16α-OHE1) | 0.65 |
| This compound | 0.53 | |
| Estriol (E3) | 2.80 | |
| 16-Epiestriol | 0.44 | |
| 17-Epiestriol | 0.33 |
The Biological Role and Signaling of this compound
This compound is an active metabolite of estrone and a component of the 16α-hydroxylation pathway.[1] It exerts its biological effects primarily through binding to estrogen receptors (ERs). The binding affinity of this compound has been quantified, providing insight into its potential to activate estrogenic signaling pathways.
| Estrogen Receptor | IC50 of this compound (nM) |
| Estrogen Receptor α (ERα) | 112.2[1] |
| Estrogen Receptor β (ERβ) | 50.1[1] |
The binding of this compound to ERα and ERβ is expected to initiate downstream signaling cascades typically associated with estrogenic activity. While direct studies on the specific downstream effects of this compound are limited, its action as an estrogen receptor agonist suggests the activation of key pathways such as the MAPK/ERK and PI3K/Akt signaling cascades. These pathways are integral to cellular processes including proliferation, differentiation, and survival.
Visualizing the Pathways
To elucidate the complex processes involved, the following diagrams illustrate the estrogen metabolism pathway, a standard experimental workflow for metabolite profiling, and the putative signaling cascade initiated by this compound.
Experimental Protocols
The quantification of estrogen metabolites is most accurately achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a generalized methodology based on established practices.
1. Sample Preparation:
-
Enzymatic Hydrolysis: To measure total estrogen metabolite concentrations (conjugated and unconjugated), urine or serum samples are incubated with β-glucuronidase and sulfatase enzymes to deconjugate the metabolites.
-
Liquid-Liquid Extraction: Following hydrolysis, the samples are subjected to liquid-liquid extraction (e.g., using ethyl acetate/hexane) to isolate the estrogen metabolites from the aqueous matrix.
-
Derivatization: To enhance ionization efficiency and sensitivity during mass spectrometry, the extracted metabolites are derivatized. A common derivatizing agent is dansyl chloride, which reacts with the phenolic hydroxyl group of estrogens.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized extract is injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is typically used to separate the individual estrogen metabolites based on their polarity. A gradient elution with a mobile phase consisting of solvents like methanol or acetonitrile and water with additives (e.g., ammonium fluoride) is employed.
-
Mass Spectrometric Detection: The separated metabolites are introduced into a tandem mass spectrometer (e.g., a triple quadrupole or an Orbitrap mass spectrometer) equipped with an electrospray ionization (ESI) source. The analysis is performed in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode, where specific precursor-to-product ion transitions for each metabolite are monitored for highly selective and sensitive quantification.
3. Data Analysis:
-
Quantification: The concentration of each estrogen metabolite in the sample is determined by comparing the peak area of the analyte to that of a corresponding stable isotope-labeled internal standard. Calibration curves are generated using standards of known concentrations to ensure accurate quantification.
This guide provides a foundational understanding of estrogen metabolite profiles in the context of elevated this compound. Further research is warranted to fully elucidate the specific impact of high this compound levels on the broader estrogen metabolome and its downstream signaling consequences. The methodologies and pathways described herein offer a robust framework for pursuing these critical research questions.
References
A Comparative Guide to the Quantification of 16-Ketoestradiol: LC-MS/MS vs. ELISA
For researchers, scientists, and drug development professionals, the accurate quantification of steroid hormones is paramount. This guide provides a detailed comparison of two common analytical methods, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA), for the measurement of 16-Ketoestradiol, a key metabolite of estrone.
This document outlines the experimental protocols for both techniques, presents a comparative analysis of their performance, and includes supporting data to aid in selecting the most appropriate method for your research needs.
Introduction to this compound and its Measurement
This compound is an endogenous estrogen metabolite formed from estrone. Its accurate measurement is crucial for understanding various physiological and pathological processes. While both LC-MS/MS and ELISA are widely used for hormone quantification, they operate on fundamentally different principles, leading to significant differences in specificity, sensitivity, and susceptibility to interference.
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive analytical technique that combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry.
Experimental Protocol: LC-MS/MS for this compound
This protocol is a representative example for the analysis of this compound in serum.
-
Sample Preparation:
-
To 500 µL of serum, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform liquid-liquid extraction with a suitable organic solvent like methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a solution of water and methanol.
-
-
Chromatographic Separation:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Utilize a C18 reverse-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and methanol.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
Ionize the analyte using an appropriate ionization source, such as electrospray ionization (ESI).
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, selecting specific precursor and product ion transitions for this compound and its internal standard for highly selective and sensitive detection.
-
LC-MS/MS Experimental Workflow
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Experimental Protocol: ELISA for this compound
This protocol is a general representation of a competitive ELISA for steroid hormone analysis. Specific kit instructions should always be followed.
-
Sample Preparation:
-
Depending on the sample matrix (e.g., serum, plasma), an extraction step using a solvent like methanol may be required to remove interfering substances.
-
-
Assay Procedure (Competitive ELISA):
-
Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody.
-
Add a known amount of enzyme-conjugated this compound (tracer) to each well.
-
Incubate the plate to allow the sample/standard this compound and the tracer to compete for binding to the limited number of capture antibody sites.
-
Wash the plate to remove any unbound reagents.
-
Add a substrate solution that reacts with the enzyme on the tracer to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance of each well using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
ELISA Experimental Workflow
Metabolic Pathway of this compound
This compound is a downstream metabolite in the estrogen metabolic pathway. Understanding its formation is key to interpreting its physiological relevance.
Simplified Metabolic Pathway of this compound
Performance Comparison: LC-MS/MS vs. ELISA
While direct comparative data for this compound is limited, studies on structurally similar estrogen metabolites, such as 16α-hydroxyestrone, provide valuable insights into the relative performance of LC-MS/MS and ELISA.
| Parameter | LC-MS/MS | ELISA |
| Specificity | High (based on mass-to-charge ratio) | Variable (dependent on antibody cross-reactivity) |
| Sensitivity (LLOQ) | Typically in the low pg/mL range (e.g., 40 pg/mL for 16-ketoE2) | Varies by kit, often in the low pg/mL range |
| Accuracy | Generally high, considered the "gold standard" | Can be affected by matrix effects and cross-reactivity, often showing higher absolute concentrations compared to LC-MS/MS |
| Precision (CV%) | Excellent (typically <15%) | Good (typically <20%) |
| Throughput | Lower, sequential sample analysis | Higher, suitable for batch processing of many samples |
| Cost per Sample | Higher | Lower |
| Multiplexing | Capable of measuring multiple analytes simultaneously | Typically measures a single analyte |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Quantitative Data Comparison (Urinary Estrogen Metabolites)
The following table presents data from a study comparing the measurement of various estrogen metabolites in urine by LC-MS/MS and immunoassays (RIA and ELISA). While specific data for this compound was not presented in a comparative format, the
16-Ketoestradiol: A Comparative Analysis of its Correlation with Other Steroid Hormones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 16-Ketoestradiol in relation to other key steroid hormones. Drawing upon available experimental data, this document outlines its metabolic origins, receptor interactions, and functional implications, offering a valuable resource for researchers in endocrinology, oncology, and drug development.
Introduction to this compound
This compound (also known as 16-keto-E2 or 16-oxoestradiol) is an endogenous estrogen metabolite.[1] It is formed from the oxidation of the C-16 hydroxyl group of estriol or 16-epiestriol, which are themselves metabolites of estrone.[2][3] Classified as a "short-acting" or "impeded" estrogen, this compound exhibits significantly weaker estrogenic activity compared to estradiol.[1]
Correlation with Other Steroid Hormones: A Data Gap
Comparative Performance and Receptor Binding
The biological activity of this compound is primarily understood through its interaction with estrogen receptors (ER). Its binding affinity and subsequent functional outcomes distinguish it from other potent estrogens like estradiol.
Table 1: Comparison of this compound with Other Estrogens
| Feature | This compound | Estradiol (E2) | Estrone (E1) | Estriol (E3) |
| Potency | Very weak estrogen ("impeded estrogen")[1] | Most potent endogenous estrogen | Less potent than estradiol | Weak estrogen, primarily produced during pregnancy |
| Metabolic Precursor | Estrone (via estriol or 16-epiestriol)[2][3] | Testosterone | Androstenedione | Estrone and Estradiol |
| Estrogen Receptor α (ERα) Binding (IC50) | 112.2 nM (human)[2][3] | High affinity | Moderate affinity | Lower affinity than estradiol |
| Estrogen Receptor β (ERβ) Binding (IC50) | 50.1 nM (human)[2][3] | High affinity | Moderate affinity | Lower affinity than estradiol |
| Reported Activity | Antiestrogenic activity observed in mice[2][3] | Potent estrogenic activity | Estrogenic activity | Estrogenic activity |
Signaling Pathways and Metabolic Conversion
This compound is a product of the 16-hydroxylation pathway of estrogen metabolism. Its formation represents a terminal step in the metabolic cascade originating from estrone. Upon entering a target cell, this compound can bind to estrogen receptors, initiating a signaling cascade that influences gene expression.
The "antiestrogenic" activity observed in some studies may be attributed to its nature as a partial agonist or antagonist at the estrogen receptor. By binding to the receptor, it may compete with more potent estrogens like estradiol, leading to a diminished overall estrogenic response. This could involve the recruitment of co-repressors instead of co-activators to the estrogen receptor complex, thereby inhibiting the transcription of estrogen-responsive genes.
Experimental Protocols: Quantification of Steroid Hormones
The accurate quantification of this compound and other steroid hormones in biological matrices is critical for research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity. Below is a representative protocol synthesized from established methods for the analysis of a panel of steroid hormones in human serum.
Objective: To simultaneously quantify this compound and other steroid hormones in human serum.
Materials:
-
Human serum samples
-
Internal standards for each analyte (e.g., deuterated analogs)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Formic acid
-
Methanol
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut Plexa) or liquid-liquid extraction apparatus
-
LC-MS/MS system (e.g., Agilent 6460A Triple Quadrupole LC/MS/MS or equivalent)
-
Analytical column (e.g., Agilent InfinityLab Poroshell HPH-C8, 2.1 × 50 mm, 2.7 µm)
Procedure:
-
Sample Pre-treatment:
-
Thaw serum samples on ice.
-
To 100 µL of serum, add 400 µL of 0.5% formic acid in water.
-
Spike the sample with a mixture of internal standards.
-
Vortex and centrifuge to precipitate proteins.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a high pH wash followed by a low pH wash).
-
Elute the steroid hormones with an appropriate solvent (e.g., methanol or a mixture of methanol and acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent, such as 50:50 methanol/water.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Inject the reconstituted sample onto the analytical column.
-
Use a gradient elution with mobile phases such as water with 1 mM ammonium fluoride and methanol.
-
The gradient is optimized to separate the various steroid hormones.
-
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in both positive and negative modes to detect the different classes of steroid hormones.
-
Set up multiple reaction monitoring (MRM) for each analyte and its internal standard to ensure specific and sensitive detection.
-
-
-
Data Analysis:
-
Quantify each steroid hormone by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
-
Conclusion
This compound is a weakly estrogenic metabolite whose physiological role is still being fully elucidated. Its "impeded" or "antiestrogenic" properties, coupled with its metabolic relationship to more potent estrogens, make it a molecule of interest in the study of hormone-dependent conditions. While direct correlational data with other steroid hormones are currently lacking, its distinct receptor binding profile and functional activity provide a basis for comparison. The advancement of sensitive analytical techniques such as LC-MS/MS will be instrumental in filling the existing data gaps and providing a more complete understanding of the role of this compound in the complex network of steroid hormone signaling.
References
Comparative Metabolomics: Unraveling the Metabolic Pathways Influenced by 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of 16-Ketoestradiol, a key metabolite in the estrogen pathway. Due to the limited direct metabolomics research on this compound, this document leverages existing data on the broader estrogen metabolic network and compares its inferred metabolic influence with that of the well-studied 17β-estradiol. The information presented herein is intended to guide future research and hypothesis generation in the fields of endocrinology, drug discovery, and metabolic diseases.
Introduction to this compound and its Metabolic Context
This compound is an endogenous estrogen and a significant metabolite of estrone, formed via the 16α-hydroxylation pathway.[1][2] This pathway is one of the three major routes of estrogen metabolism, alongside the 2-hydroxylation and 4-hydroxylation pathways.[1] While the metabolic effects of parent estrogens like 17β-estradiol have been extensively studied, the specific downstream metabolic consequences of this compound formation are less understood. Research suggests that metabolites of the 16α-hydroxylation pathway, including this compound, have estrogenic activity and have been associated with various physiological and pathological conditions, including potential roles in hormone-dependent cancers and bone health.[3][4]
This guide will compare the known and inferred metabolic impacts of this compound with 17β-estradiol, a potent estrogen for which direct metabolomics data is available. This comparison will provide insights into the potential metabolic shifts regulated by this specific estrogen metabolite.
Comparative Analysis of Metabolic Effects: this compound vs. 17β-estradiol
While direct comparative metabolomics studies on this compound are not yet available, we can infer its potential metabolic influence based on its position in the estrogen metabolism pathway and compare it to the established effects of 17β-estradiol.
| Metabolic Pathway | 17β-Estradiol (Experimentally Determined Effects) | This compound (Inferred and Potential Effects) |
| Glycerophospholipid Metabolism | Alters levels of intracellular lysophosphatidylcholines (LysoPCs) and other lipids in osteoclasts.[5][6] | As a downstream metabolite, it may contribute to or modulate the effects of parent estrogens on lipid metabolism. Further investigation is needed to determine its specific impact on glycerophospholipid profiles. |
| Amino Acid Metabolism | Influences the levels of various amino acid derivatives.[5] | The formation of this compound is part of the broader estrogen metabolism that is interconnected with amino acid pathways. Its specific role in altering amino acid profiles requires direct metabolomic analysis. |
| Lipid Metabolism | Regulates lipid metabolism and can influence fat mass.[7] | The 16α-hydroxylation pathway is linked to lipid homeostasis. It is plausible that this compound plays a role in modulating lipid profiles, potentially differing from that of 17β-estradiol. |
| Glucose Metabolism | Can affect glucose homeostasis and insulin sensitivity.[8] | As an active estrogen metabolite, this compound may influence glucose metabolism, although its specific effects and potency relative to 17β-estradiol are currently unknown. |
Visualizing the Metabolic Landscape
To better understand the context of this compound, the following diagrams illustrate its place in the estrogen metabolic pathway and a typical workflow for its analysis.
Experimental Protocols for Estrogen Metabolite Analysis
The following provides a generalized, representative protocol for the analysis of estrogen metabolites, including this compound, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on methodologies reported in the literature for comprehensive steroid profiling.[9][10][11]
Objective: To quantify the levels of this compound and other estrogen metabolites in human urine or plasma.
Materials:
-
Biological samples (urine or plasma)
-
Internal standards (e.g., isotopically labeled this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Solvents: Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase/sulfatase enzyme
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw frozen samples on ice.
-
Spike samples with a known concentration of internal standards.
-
For conjugated metabolites: Perform enzymatic hydrolysis by adding β-glucuronidase/sulfatase and incubating at an appropriate temperature (e.g., 37°C) for a specified time (e.g., overnight).
-
Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove interferences.
-
Elute the analytes with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A gradient elution is employed to separate the different estrogen metabolites.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.
-
Optimization: Source parameters (e.g., spray voltage, temperature) and collision energies are optimized for each compound to achieve maximum sensitivity.
-
-
-
Data Analysis:
-
Peak areas for each analyte and its corresponding internal standard are integrated.
-
A calibration curve is generated using standards of known concentrations.
-
The concentration of each analyte in the samples is calculated based on the peak area ratio to the internal standard and the calibration curve.
-
Future Directions
The development of a comprehensive metabolic profile for this compound requires dedicated metabolomics studies. Future research should focus on:
-
Direct Comparative Metabolomics: Performing untargeted and targeted metabolomics on cell lines or animal models treated with this compound versus a control and other estrogens like 17β-estradiol.
-
Pathway Validation: Functional experiments to validate the metabolic pathways identified as being significantly altered by this compound.
-
Clinical Relevance: Investigating the correlation between levels of this compound and metabolic phenotypes in human populations.
This guide serves as a foundational resource for researchers embarking on the study of this compound's metabolic impact. The provided information, though based on inference in the absence of direct data, offers a structured approach to hypothesis generation and experimental design.
References
- 1. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Breakdown | Rupa Health [rupahealth.com]
- 4. altmedrev.com [altmedrev.com]
- 5. A metabolomics study of the inhibitory effect of 17-beta-estradiol on osteoclast proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Metabolic effects of oral versus transdermal 17β-estradiol (E₂): a randomized clinical trial in girls with Turner syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 17β-Estradiol Treatment on Metabolic Function and Aortic Relaxation in Castrated Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. An Ultrasensitive Routine LC-MS/MS Method for Estradiol and Estrone in the Clinically Relevant Sub-Picomolar Range - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 16-Ketoestradiol Levels Across Species
This guide provides a comparative overview of 16-Ketoestradiol levels in various species, intended for researchers, scientists, and drug development professionals. Due to the limited availability of directly comparable studies, this document synthesizes available data to offer insights into the varying concentrations of this estrogen metabolite.
Introduction to this compound
This compound is an endogenous estrogen and a metabolite of estrone. It is formed through the oxidation of the C-16 hydroxyl group of estriol or 16-epiestriol. This metabolite binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
Quantitative Data on this compound Levels
The following table summarizes the available quantitative data on this compound concentrations in different species. It is important to note that the data is sourced from individual studies and may not be directly comparable due to variations in experimental methodologies.
| Species | Sample Type | Concentration | Subject Group | Reference |
| Human | Urine | 31.3 (10.4, 68.7) pg/mL (Median, IQR) | Men | |
| 31.3 (10.4, 68.4) pg/mL (Median, IQR) | Premenopausal Women | |||
| 31.2 (10.4, 68.4) pg/mL (Median, IQR) | Postmenopausal Women | |||
| Swine | Urine | Detected, contributes to total estrogens | Boars and Sows | |
| Cattle | Urine | Detected, contributes to total estrogens | Dairy and Beef Cattle |
Experimental Protocols
The measurement of this compound is typically achieved through sensitive analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary 15 Estrogens and Estrogen Metabolites
This method allows for the simultaneous quantification of 15 estrogens and their metabolites, including this compound, in urine.
Sample Preparation:
-
An overnight urine sample is collected.
-
The sample is subjected to enzymatic hydrolysis to deconjugate the estrogen metabolites.
-
Solid-phase extraction is used to isolate and purify the estrogens.
-
The extracted estrogens are derivatized with dansyl chloride to enhance their ionization efficiency for MS analysis.
LC-MS/MS Analysis:
-
The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system.
-
Separation of the estrogen metabolites is achieved on a C18 reversed-phase column using a methanol and formic acid gradient.
-
The separated compounds are then introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
The mass spectrometer is operated in a specific reaction monitoring mode to detect and quantify each estrogen metabolite.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Estrogenic Profile
This method is utilized for the determination of a wide panel of urinary estrogens and their metabolites.
Sample Preparation:
-
Urine samples are collected and undergo enzymatic deconjugation using β-glucuronidase/sulfatase.
-
Solid-Phase Extraction (SPE) with C18 cartridges is performed to clean up the sample.
-
The extracted estrogens are then subjected to a two-step derivatization process to make them volatile for GC analysis.
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The separation of the analytes is performed on a capillary column.
-
The separated compounds are detected by a mass spectrometer, which provides both qualitative and quantitative information.
Visualizations
Signaling Pathway of this compound Formation
Caption: Metabolic pathway illustrating the formation of this compound from Estrone.
Experimental Workflow for LC-MS/MS Analysis
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of 16-Ketoestradiol
For researchers, scientists, and drug development professionals, the proper disposal of 16-Ketoestradiol, an active metabolite of the estrogen estrone, is a critical component of laboratory safety and environmental responsibility.[1][2][3] As a potent compound, improper disposal can lead to environmental contamination and potential endocrine disruption in aquatic ecosystems.[4][5][6][7] Adherence to established protocols is essential to mitigate these risks.
Core Principles of this compound Waste Management
The primary principle for disposing of this compound is to treat it as a hazardous chemical waste.[8][9] This requires segregation from general laboratory trash and disposal through a licensed hazardous waste contractor.[10][11][12] Under no circumstances should this compound or its containers be disposed of in standard trash or down the drain.[13]
Key Disposal Steps:
-
Segregation: All materials contaminated with this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be collected separately.
-
Containerization: Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[10][11][14] The container must be kept closed except when adding waste.[10][11][14]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Hormonally Active").[12]
-
Storage: Store the waste container in a designated and secure satellite accumulation area within the laboratory.[10][11]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.[15][8]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Acutely Hazardous Waste (P-list) Generation | > 1 kg/month of acutely hazardous waste may change generator status. | General EPA RCRA regulations |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of non-acute hazardous waste or 1 quart of acutely hazardous waste. | [10][11] |
| Empty Container Residue | A container is considered "empty" if all wastes have been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers <110 gallons. For acutely hazardous materials, triple rinsing is often required. | [14] |
Experimental Protocols for Deactivation (Conceptual)
Specific, validated experimental protocols for the chemical neutralization of this compound in a laboratory setting are not widely published. However, research on the degradation of estrogenic compounds in wastewater provides insight into potential methods. These methods are generally applied on a large scale and would require significant adaptation and validation for laboratory use.
Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive hydroxyl radicals to break down organic pollutants.[4] One study demonstrated that ozone, with or without UV irradiation, can effectively decompose estrogenic compounds.[4]
Adsorption: Activated carbon has shown high efficiency in removing estrogens from wastewater.[5] Granular activated carbon (GAC) can remove over 95% of various estrogens.[5]
It is crucial to note that attempting to deactivate this compound in the lab without a validated protocol could be hazardous and is not recommended. The standard and safest procedure is disposal via a licensed contractor.
Visualizing the Disposal Workflow
The following diagrams illustrate the proper disposal procedure for this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ycu.repo.nii.ac.jp [ycu.repo.nii.ac.jp]
- 5. mdpi.com [mdpi.com]
- 6. [Removal of Estrogenic Effect by Typical Domestic Wastewater Treatment Processes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Nature based solutions for removal of steroid estrogens in wastewater [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 10. odu.edu [odu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. biosynth.com [biosynth.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mmbio.byu.edu [mmbio.byu.edu]
Essential Safety and Logistical Information for Handling 16-Ketoestradiol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of 16-Ketoestradiol.
This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound, a potent estrogenic steroid. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with the primary risk being reproductive toxicity. It is suspected of damaging fertility or the unborn child. Due to its hormonal activity, even at low concentrations, it is considered a potent compound. Therefore, stringent handling protocols are necessary to prevent occupational exposure.
GHS Hazard Classification:
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child. |
| Warning |
Data sourced from PubChem CID 66417.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Hands | Double gloves | Nitrile or neoprene, powder-free. Outer gloves should be chemotherapy-rated (ASTM D6978). |
| Body | Disposable gown | Polyethylene-coated polypropylene or other laminate material resistant to chemical permeation. |
| Eyes/Face | Safety goggles and face shield | Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashes. |
| Respiratory | N95 or higher respirator | For handling solids outside of a containment enclosure. A powered air-purifying respirator (PAPR) may be required for higher-risk activities. |
| Head/Feet | Disposable head/hair and shoe covers | To be worn in designated handling areas. |
Engineering Controls and Safe Handling Procedures
Engineering controls are the primary means of minimizing exposure to this compound.
Operational Plan:
-
Designated Handling Area: All work with this compound must be conducted in a designated area with restricted access. This area should be under negative pressure relative to the surrounding environment.
-
Containment:
-
Weighing and Aliquoting of Solids: All handling of solid this compound must be performed within a containment ventilated enclosure (CVE), such as a glove box or a powder containment hood with HEPA filtration.
-
Solution Preparation: Solutions of this compound should be prepared within a certified chemical fume hood.
-
-
Decontamination:
-
All surfaces and equipment must be decontaminated after use. A validated cleaning procedure should be in place.
-
Effective decontamination can be achieved with solutions known to degrade estrogenic compounds, such as a solution of sodium hypochlorite (bleach), followed by a rinse with 70% ethanol and then deionized water. The effectiveness of the cleaning procedure should be verified periodically through surface wipe sampling.
-
Experimental Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste generated from the handling of this compound is considered hazardous and must be disposed of accordingly.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Method |
| Solid Waste | Labeled, sealed, puncture-resistant container | Incineration at a licensed hazardous waste facility. |
| (Contaminated PPE, vials, etc.) | ||
| Liquid Waste | Labeled, sealed, chemically compatible container | Incineration at a licensed hazardous waste facility. Do not dispose of down the drain. |
| (Unused solutions, rinseates) | ||
| Sharps | Labeled, puncture-proof sharps container | Incineration at a licensed hazardous waste facility. |
| (Contaminated needles, etc.) |
Chemical Inactivation: For liquid waste, chemical inactivation prior to collection for disposal can be considered. Treatment with an oxidizing agent like sodium hypochlorite (bleach) can degrade the estrogenic activity. However, this should be done in accordance with institutional and local regulations, and the treated waste must still be disposed of as hazardous chemical waste.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and restrict access. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal. Decontaminate the spill area thoroughly. |
By implementing these comprehensive safety and logistical measures, researchers can mitigate the risks associated with handling the potent compound this compound, ensuring a safe laboratory environment for all personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
